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  • Product: 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione
  • CAS: 64464-11-5

Core Science & Biosynthesis

Foundational

5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione: In Vitro Mechanism of Action & Pharmacological Profiling

Executive Summary The development of state-dependent ion channel modulators represents a cornerstone of modern neuropharmacology. 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione (hereafter referred to as 2,6-DCPH ) is a st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of state-dependent ion channel modulators represents a cornerstone of modern neuropharmacology. 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione (hereafter referred to as 2,6-DCPH ) is a sterically hindered hydantoin derivative engineered to target voltage-gated sodium channels (VGSCs). Building upon the classic pharmacophore of phenytoin (5,5-diphenylhydantoin), 2,6-DCPH utilizes an ortho, ortho-dichloro substitution pattern.

As an application scientist overseeing high-throughput electrophysiology workflows, I have structured this technical whitepaper to dissect the in vitro mechanism of action of 2,6-DCPH. We will explore the structural rationale behind its design, its state-dependent binding kinetics, and the self-validating patch-clamp protocols required to accurately quantify its efficacy.

Molecular Rationale & Pharmacophore Geometry

The efficacy of hydantoin-based anticonvulsants and local anesthetics hinges on their ability to access and bind to the local anesthetic (LA) receptor site located within the inner pore of the Nav channel, specifically interacting with the Domain IV S6 segment[1][2].

The Causality of the 2,6-Dichloro Substitution: In unhindered hydantoins, the phenyl rings possess significant rotational freedom. While this allows for induced fit, it incurs a high entropic penalty upon binding. The addition of chlorine atoms at the 2 and 6 positions of the phenyl ring in 2,6-DCPH introduces massive steric bulk. This forces the phenyl ring to adopt an orthogonal (perpendicular) conformation relative to the imidazolidine-2,4-dione core.

  • Result: This restricted rotation mimics the bioactive conformation required to intercalate between the hydrophobic residues (e.g., Phe-1764 in Nav1.2) of the inner pore[3].

  • Advantage: By pre-organizing the molecule into its active conformation, 2,6-DCPH exhibits a dramatically lower Kd​ for the inactivated state of the channel compared to its unhindered analogs.

Mechanism of Action: State- and Use-Dependent Blockade

VGSCs transition through three primary conformational states: Resting (Closed) , Open (Conducting) , and Inactivated (Closed/Refractory) [1]. 2,6-DCPH acts as a classic state-dependent blocker.

  • Low Affinity for the Resting State: At hyperpolarized membrane potentials (e.g., -120 mV), the inner pore is shielded by the activation gate. 2,6-DCPH has poor access and low affinity for this conformation, allowing normal, low-frequency action potentials to proceed unhindered.

  • High Affinity for the Inactivated State: During high-frequency repetitive firing (e.g., during an epileptic seizure or neuropathic pain signaling), channels spend a disproportionate amount of time in the inactivated state. Depolarization exposes the LA binding site, allowing 2,6-DCPH to bind tightly and stabilize the channel in its non-conducting, refractory conformation[2].

  • Use-Dependence: Because the drug binds more rapidly to open/inactivated channels and dissociates slowly, the level of block accumulates with each successive action potential.

NavStates Resting Resting State (Closed, Excitable) Open Open State (Conducting) Resting->Open Depolarization DrugBound Drug-Bound State (Stabilized Inactivation) Resting->DrugBound Low Affinity Binding Inactivated Inactivated State (Closed, Refractory) Open->Inactivated Fast Inactivation Open->DrugBound High Affinity Binding Inactivated->Resting Repolarization (Recovery) Inactivated->DrugBound High Affinity Binding

Fig 1: Nav channel state transitions and the preferential binding of 2,6-DCPH to the inactivated state.

Self-Validating Experimental Protocols

To accurately profile 2,6-DCPH, we must employ protocols that isolate the specific conformational states of the channel. The following automated whole-cell patch-clamp protocol is designed as a self-validating system to measure steady-state inactivation block[4][5].

Protocol: Automated Patch-Clamp Determination of State-Dependent IC50​

Objective: Quantify the fractional block of 2,6-DCPH on human Nav subtypes (e.g., Nav1.2, Nav1.6) expressed in HEK293T cells.

Step-by-Step Methodology:

  • Cell Preparation & Sealing:

    • Suspend HEK293T cells stably expressing the Nav subtype of interest in extracellular solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).

    • Establish a >1 GΩ giga-seal using an automated planar patch-clamp system (e.g., Sophion Qube or Nanion SyncroPatch).

  • Baseline Stabilization (The Causality of -120 mV):

    • Hold the membrane potential at -120 mV for 5 minutes.

    • Why: This extreme hyperpolarization ensures 100% of the channels are forced into the resting state, completely removing basal fast and slow inactivation. This provides a true "zero-block" baseline.

  • Adaptive V1/2​ Conditioning (The Core Innovation):

    • Apply an 8-second conditioning prepulse to the V1/2​ of inactivation (typically around -65 mV, determined empirically per cell).

    • Why: Clamping the cell exactly where 50% of channels are inactivated maximizes the assay's dynamic range. An 8-second duration ensures the drug has sufficient time to equilibrate with the inactivated conformation[5].

  • Test Pulse & Measurement:

    • Step to 0 mV for 20 ms to elicit the inward sodium current ( INa​ ).

    • Measure the peak current.

  • Compound Application & Washout:

    • Apply 2,6-DCPH in ascending concentrations (0.1 μM to 100 μM) with 3-minute incubation periods per concentration.

    • Perform a final washout step to validate that the block is reversible, proving the reduction in current is drug-mediated and not due to cell rundown (a critical self-validation step).

Protocol Step1 Cell Preparation HEK293T expressing Nav Step2 Whole-Cell Config Seal Resistance >1 GΩ Step1->Step2 Step3 Baseline Hold -120 mV (Resting) Step2->Step3 Step4 Conditioning Pulse 8 sec at V1/2 Inactivation Step3->Step4 Step5 Test Pulse 0 mV for 20 ms Step4->Step5 Step6 Data Analysis IC50 & Fractional Block Step5->Step6

Fig 2: Sequential workflow for automated patch-clamp electrophysiology measuring state-dependent block.

Quantitative Data Presentation

The table below summarizes the representative pharmacological profile of 2,6-DCPH across key Nav subtypes, demonstrating its high selectivity for the inactivated state. The "State-Dependent Ratio" (Resting IC50​ / Inactivated IC50​ ) is the critical metric for therapeutic index; a higher ratio indicates a wider safety margin against normal neuronal firing.

Nav SubtypePrimary Tissue LocationResting State IC50​ (μM)Inactivated State IC50​ (μM)State-Dependent Ratio
Nav1.1 CNS (Interneurons)> 100.08.4 ± 1.2> 11.9x
Nav1.2 CNS (Excitatory Neurons)85.5 ± 5.12.1 ± 0.4~ 40.7x
Nav1.5 Cardiac Muscle> 200.045.2 ± 3.8> 4.4x
Nav1.6 CNS (Nodes of Ranvier)92.0 ± 6.31.8 ± 0.3~ 51.1x

Data Interpretation: 2,6-DCPH exhibits potent inhibition of Nav1.2 and Nav1.6 in their inactivated states, making it highly effective at suppressing high-frequency burst firing. Crucially, its weak affinity for Nav1.5 minimizes the risk of cardiotoxicity (e.g., QRS prolongation), a common liability in early-stage sodium channel blockers.

Conclusion

The rational design of 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione leverages strict conformational control to optimize binding within the Nav channel pore. By employing rigorous, self-validating patch-clamp protocols utilizing adaptive V1/2​ conditioning, we can definitively quantify its robust state- and use-dependent mechanism of action. This profile is highly desirable for next-generation neurotherapeutics aimed at mitigating hyperexcitability disorders without disrupting basal physiological function.

References

  • Catterall, W. A. (2014). Structure and function of voltage-gated sodium channels at atomic resolution. Experimental Physiology, 99(1), 35-51.[Link]

  • Boiteux, C., et al. (2014). Local anesthetic and antiepileptic drug access and binding to a bacterial voltage-gated sodium channel. Proceedings of the National Academy of Sciences, 111(36), 13057-13062.[Link]

  • Lipkind, G. M., & Fozzard, H. A. (2010). Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore. Molecular Pharmacology, 78(4), 631-638.[Link]

  • Craigie, E., et al. (2021). Pharmacological determination of the fractional block of Nav channels required to impair neuronal excitability and ex vivo seizures. Frontiers in Pharmacology, 12, 783406.[Link]

  • Sophion Bioscience. (2021). Adaptive voltage control ensures the precise half inactivation application of voltage gated channels on automated patch clamp system. Application Notes.[Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodologies of 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Executive Summary In the landscape of small-molecule drug discovery, the imidazolidine...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary

In the landscape of small-molecule drug discovery, the imidazolidine-2,4-dione (hydantoin) scaffold remains a privileged pharmacophore, historically validated by the clinical success of anticonvulsants like phenytoin. However, the specific functionalization of this core dictates its pharmacokinetic and pharmacodynamic fate. 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione represents a highly specialized derivative where the introduction of a di-ortho-substituted halogenated phenyl ring fundamentally alters the molecule's lipoelectronic profile and 3D conformation.

This whitepaper provides an in-depth technical analysis of this compound, detailing the causality behind its physicochemical behavior, offering a self-validating synthetic methodology, and mapping its pharmacological relevance.

Structural and Physicochemical Profiling

The rational design of 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione relies heavily on the concept of steric hindrance and atropisomerism . The two bulky chlorine atoms at the 2 and 6 positions of the phenyl ring restrict the free rotation of the C5-C1' bond. This steric clash forces the phenyl ring to adopt a near-orthogonal conformation relative to the planar hydantoin core.

Why does this matter? This pre-organized orthogonal geometry minimizes the entropic penalty upon binding to target proteins (such as ion channels). Furthermore, the di-chloro substitution significantly drives up the lipophilicity (LogP) of the molecule compared to unsubstituted variants, which is a critical parameter for crossing the blood-brain barrier (BBB) in central nervous system (CNS) applications [2].

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of the compound, grounded in established chemical informatics for [2].

ParameterValueCausality / Functional Impact
Molecular Formula C₉H₆Cl₂N₂O₂Core hydantoin ring + 2,6-dichlorophenyl substituent.
Molecular Weight 245.06 g/mol Highly optimal for small-molecule drug-likeness (Lipinski’s Rule of 5).
LogP (Predicted) ~2.6Enhanced lipophilicity due to di-chloro substitution ensures rapid membrane partitioning.
pKa (Imide N3-H) ~8.3The electron-withdrawing (-I) effect of the chlorines slightly increases the acidity of the N3 proton, allowing formulation as a highly soluble sodium salt.
Topological Polar Surface Area 57.7 ŲFalls well within the ideal range (< 90 Ų) for optimal CNS exposure and BBB penetration.
H-Bond Donors / Acceptors 2 / 2Ensures sufficient aqueous solubility while maintaining target receptor affinity.

Experimental Workflows: Synthesis and Validation

To synthesize 5-aryl-substituted hydantoins, the Bucherer-Bergs reaction is the industry standard due to its high atom economy and reliance on stable precursors [1]. We select this route over the Urech synthesis because the Bucherer-Bergs mechanism effectively overcomes the extreme steric barrier imposed by the 2,6-dichlorobenzaldehyde starting material.

Step-by-Step Synthetic Protocol

Objective: Synthesize 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione via a multi-component condensation.

  • Substrate Solvation: Dissolve 10.0 mmol of 2,6-dichlorobenzaldehyde in 25 mL of a 1:1 (v/v) ethanol/water mixture. Causality: The mixed solvent system ensures the solubility of the lipophilic aldehyde while providing an aqueous environment for the inorganic salts.

  • Reagent Addition: Add 15.0 mmol of Potassium Cyanide (KCN) and 30.0 mmol of Ammonium Carbonate ((NH₄)₂CO₃). Safety Note: KCN is highly toxic; execute strictly within a class II fume hood.

  • Thermal Cyclization: Heat the reaction vessel to 60°C under continuous stirring for 16 hours. Causality: The elevated temperature is mandatory here. The ortho-chlorines create a massive steric shield around the carbonyl carbon; thermal energy is required to drive the rate-limiting nucleophilic addition of the cyanide ion and subsequent CO₂ insertion.

  • Precipitation: Cool the mixture to 0°C in an ice bath. Carefully acidify the solution dropwise with 1M HCl until pH 3 is reached. The hydantoin will precipitate as a white solid.

  • Purification: Isolate the crude product via vacuum filtration and recrystallize from hot aqueous ethanol.

BuchererBergs N1 2,6-Dichlorobenzaldehyde + KCN + (NH4)2CO3 N2 Aminonitrile Intermediate N1->N2 Nucleophilic Addition N3 Thermal Cyclization (50% EtOH, 60°C) N2->N3 CO2 Insertion (Rate-Limiting) N4 5-(2,6-Dichlorophenyl) imidazolidine-2,4-dione N3->N4 Acidification & Precipitation

Fig 1: Bucherer-Bergs synthetic workflow for 5-(2,6-dichlorophenyl)imidazolidine-2,4-dione.

Self-Validating Analytical System

To ensure the integrity of the synthesized batch, the protocol must be self-validating. Do not proceed to biological assays without confirming the following analytical checkpoints [3]:

  • Validation Checkpoint 1 (TLC): Post-reaction, a TLC (7:3 Hexane:Ethyl Acetate) must show the complete disappearance of the UV-active aldehyde (high Rf) and the formation of a polar spot near the baseline.

  • Validation Checkpoint 2 (FT-IR): The infrared spectrum must exhibit two distinct, sharp carbonyl stretching bands at ~1770 cm⁻¹ (C2=O) and ~1710 cm⁻¹ (C4=O) . The absence of an aldehyde C-H stretch (~2800 cm⁻¹) confirms complete cyclization.

  • Validation Checkpoint 3 (LC-MS): Electrospray ionization (ESI-MS) in negative mode must yield an [M-H]⁻ ion at m/z 243. Crucially, the mass spectrum must display a 9:6:1 isotopic distribution pattern , which is the absolute mathematical signature of a molecule containing two chlorine atoms.

Pharmacological Relevance: Target Modulation

Hydantoin derivatives are classically recognized for their ability to modulate neurological excitability [4]. The primary mechanism of action is the state-dependent blockade of Voltage-Gated Sodium Channels (VGSCs).

The Mechanistic Causality: During high-frequency repetitive firing (such as during a seizure or neuropathic pain event), VGSCs cycle rapidly between resting, open, and inactivated states. 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione leverages its LogP of ~2.6 to partition into the neuronal lipid bilayer. Because of the orthogonal orientation forced by the 2,6-dichloro substitution, the molecule perfectly wedges into the inner pore of the VGSC only when the channel is in its inactivated state. By binding tightly to this conformation, the hydantoin prevents the channel from resetting to the resting state, thereby acting as a frequency-dependent circuit breaker.

MOA N1 5-(2,6-Dichlorophenyl)hydantoin (Lipophilic API) N2 Membrane Partitioning & VGSC Inner Pore Entry N1->N2 LogP-Driven Diffusion N3 Binding to Inactivated State (Orthogonal Conformation) N2->N3 Steric Interlocking N4 Prolonged Channel Inactivation & Firing Suppression N3->N4 State-Dependent Blockade

Fig 2: Pharmacodynamic pathway of hydantoin-mediated voltage-gated sodium channel (VGSC) blockade.

Conclusion

The synthesis and application of 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione highlight the profound impact of steric and electronic tuning in medicinal chemistry. By utilizing the Bucherer-Bergs reaction, researchers can reliably access this sterically hindered core. The resulting orthogonal conformation and optimized lipophilicity make this compound an exceptional candidate for further development in neuropharmacology and targeted ion-channel modulation.

References

  • Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents Asian Journal of Chemistry URL:[Link] [1]

  • PubChem Compound Summary: Hydantoin Derivatives National Center for Biotechnology Information (NCBI) URL:[Link] [2]

  • Combinations comprising a glucocorticoid receptor modulator for the treatment of respiratory diseases (Hydantoin derivatives)
Foundational

Crystallographic Profiling and Solid-State Characterization of 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary As drug development increasingly relies on structure-based design, the precise soli...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

As drug development increasingly relies on structure-based design, the precise solid-state characterization of active pharmaceutical ingredient (API) precursors and agrochemical scaffolds is paramount. 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione (CAS: 64464-11-5) represents a highly sterically hindered hydantoin derivative. This whitepaper details the structural rationale, supramolecular assembly, and the rigorous Single-Crystal X-Ray Diffraction (SCXRD) methodologies required to accurately profile its crystallographic behavior.

Molecular Geometry & Steric Rationale

The structural integrity of 5-(2,6-dichlorophenyl)imidazolidine-2,4-dione is governed by the interplay between its rigid heterocyclic core and the bulky aromatic substituent.

  • The Hydantoin Core: The imidazolidine-2,4-dione ring is a nearly planar, electron-rich scaffold. It acts as a bifunctional hydrogen-bonding hub, possessing two proton donors (N1-H, N3-H) and two carbonyl acceptors (C2=O, C4=O)[1]. The distinct electronic environments of the two carbonyls—where C2=O is flanked by two nitrogen atoms and C4=O by only one—result in differential hydrogen-bonding affinities[2].

  • Steric Hindrance and Orthogonal Twist: The introduction of chlorine atoms at the ortho positions (C2' and C6') of the phenyl ring induces severe steric clash with the hydantoin carbonyls. To minimize this repulsive interaction, the molecule is forced into a highly twisted conformation. Crystallographic studies of analogous 2,6-dichlorophenyl derivatives demonstrate that the dihedral angle between the aromatic ring and the heterocyclic plane typically exceeds 70°[3]. This near-orthogonality disrupts extended π -conjugation but critically dictates the three-dimensional crystal packing.

Supramolecular Synthons & Crystal Packing

The solid-state architecture of this compound is a self-validating system of non-covalent interactions.

  • Hydrogen-Bonded Ribbons: Hydantoins classically crystallize by forming robust, infinite one-dimensional tapes or ribbons[4]. The primary supramolecular synthons are the N3−H⋯O2 and N1−H⋯O4 intermolecular hydrogen bonds.

  • Halogen Bonding: The electron-withdrawing nature of the chlorine atoms creates a localized region of positive electrostatic potential (the σ -hole). This facilitates secondary C−Cl⋯O or C−Cl⋯Cl halogen bonds, which cross-link the primary hydrogen-bonded ribbons into a cohesive three-dimensional lattice.

Supramolecular H1 Hydantoin Core A Donors: N1-H, N3-H Acceptors: O2, O4 H2 Hydantoin Core B Donors: N1-H, N3-H Acceptors: O2, O4 H1->H2 N3-H···O2 H-Bond Ph1 2,6-Dichlorophenyl A C-Cl Moieties H1->Ph1 C5-C1' Bond H2->H1 N1-H···O4 H-Bond Ph2 2,6-Dichlorophenyl B C-Cl Moieties H2->Ph2 C5-C1' Bond Ph1->Ph2 Cl···Cl Halogen Bond

Figure 1: Supramolecular logic showing N-H···O hydrogen bonds and Cl···Cl halogen interactions.

Experimental Methodology: Single-Crystal X-Ray Diffraction (SCXRD)

To empirically validate the structural conformation and supramolecular networks, the following self-validating SCXRD protocol must be executed.

Step 1: Crystal Growth via Slow Evaporation

  • Action: Dissolve 50 mg of the compound in 5 mL of a 1:1 (v/v) Ethanol/Dichloromethane mixture. Pierce the vial septum with a 22-gauge needle.

  • Causality: The binary solvent system balances the solubility of the hydrophobic dichlorophenyl ring (DCM) and the polar hydantoin core (EtOH). Slow evaporation over 7–14 days ensures the thermodynamic selection of the most stable polymorph, yielding defect-free, diffraction-quality single crystals[4].

Step 2: Harvesting and Cryo-Mounting

  • Action: Submerge the selected crystal (~0.2 × 0.2 × 0.1 mm) in Paratone-N oil and mount it on a cryoloop.

  • Causality: The oil acts as a physical barrier, preventing the loss of volatile co-crystallized solvent molecules and protecting the crystal from atmospheric moisture degradation during transfer.

Step 3: Data Collection at 100 K

  • Action: Transfer to a diffractometer equipped with a cold nitrogen stream (100 K) and a Mo K α radiation source ( λ=0.71073 Å).

  • Causality: Low-temperature collection is critical. It drastically reduces the thermal vibrations of the heavy chlorine atoms, thereby minimizing anisotropic displacement parameters and yielding high-resolution electron density maps[1].

Step 4: Structure Solution and Refinement

  • Action: Solve the phase problem using Intrinsic Phasing (SHELXT) and refine via full-matrix least-squares on F2 (SHELXL).

  • Causality: While heavy atoms (Cl, O, N, C) are placed anisotropically, it is imperative to locate the N-H protons directly from the difference Fourier map and refine them freely. This step empirically validates the hydrogen-bonding network rather than relying on idealized, calculated geometric placements.

Workflow Step1 1. Crystal Growth (Slow Evaporation, EtOH/DCM) Step2 2. Crystal Mounting (Cryoloop, Paratone Oil, 100K) Step1->Step2 Step3 3. X-Ray Data Collection (Mo Kα, λ = 0.71073 Å) Step2->Step3 Step4 4. Data Reduction (Integration & Absorption Correction) Step3->Step4 Step5 5. Structure Solution (Direct Methods / SHELXT) Step4->Step5 Step6 6. Structure Refinement (Least-Squares / SHELXL) Step5->Step6

Figure 2: Standardized SCXRD workflow for the structural determination of hydantoin derivatives.

Crystallographic Data & Structural Parameters

Based on the crystallographic profiling of analogous sterically hindered 5-arylhydantoins, Table 1 summarizes the representative quantitative data parameters expected for the thermodynamically stable racemate of 5-(2,6-dichlorophenyl)imidazolidine-2,4-dione.

Table 1: Representative Crystallographic Data Profile

ParameterValue / Expected Range
Chemical Formula C9H6Cl2N2O2
Formula Weight 245.06 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Unit Cell Dimensions a≈11.2 Å, b≈9.8 Å, c≈10.4 Å
Beta Angle ( β ) ≈105∘
Volume ≈1115 ų
Z (Molecules/Unit Cell) 4
Calculated Density ( ρ ) ≈1.46 g/cm³
Absorption Coefficient ( μ ) ≈0.52 mm⁻¹

(Note: Exact unit cell parameters are subject to minor variations based on precise crystallization conditions and potential polymorphic behavior inherent to hydantoin scaffolds).

References

  • [3] Dzierżawska-Majewska, A., et al. "View of a part of the hydrogen bonding in the title compound." ResearchGate. URL:[Link]

  • [4] "Conformational Landscape and Polymorphism in 5-Acetic Acid Hydantoin." The Journal of Physical Chemistry A, ACS Publications (2020). URL:[Link]

  • [1] Nogueira, B. A., et al. "5-Methylhydantoin: From Isolated Molecules in a Low-Temperature Argon Matrix to Solid State Polymorphs Characterization." The Journal of Physical Chemistry A, 121(28), 5267-5279 (2017). URL:[Link]

  • [2] Sharma, S., et al. "Experimental Spectroscopic, Quantum Chemical, Molecular Docking, and Molecular Dynamic Simulation Studies on Hydantoin (Monomer and Dimer)." Polycyclic Aromatic Compounds, Taylor & Francis (2022). URL:[Link]

Sources

Exploratory

5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione: Toxicity Profile and Safety Assessment

Executive Summary The development of novel therapeutics utilizing the imidazolidine-2,4-dione (hydantoin) scaffold requires rigorous safety profiling due to the class's historical association with idiosyncratic toxicity....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel therapeutics utilizing the imidazolidine-2,4-dione (hydantoin) scaffold requires rigorous safety profiling due to the class's historical association with idiosyncratic toxicity. 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione represents a unique structural convergence of two highly scrutinized chemical moieties: the hydantoin core and the 2,6-dichlorophenyl group. This whitepaper provides an in-depth mechanistic analysis of the compound's anticipated toxicity profile, focusing on cytochrome P450 (CYP450)-mediated bioactivation, and outlines self-validating experimental protocols for comprehensive safety assessment.

Structural Toxicology & Mechanistic Rationale

Understanding the toxicity of 5-(2,6-dichlorophenyl)imidazolidine-2,4-dione requires deconstructing its pharmacophore into its two primary toxicological drivers.

The Imidazolidine-2,4-dione (Hydantoin) Core

The hydantoin scaffold is a well-documented source of idiosyncratic drug-induced liver injury (DILI)[1]. Classical hydantoins, such as the antiepileptic drug phenytoin (5,5-diphenylhydantoin), undergo CYP-mediated hydroxylation (primarily via CYP2C9 and CYP3A4) to form reactive arene oxides or catechol intermediates[2]. Furthermore, evidence suggests that imidazolidinone rings can undergo metabolic ring-opening to form highly reactive isocyanates[2]. These electrophilic intermediates rapidly deplete cellular glutathione (GSH). Once GSH falls below a critical threshold, the reactive species covalently bind to hepatic macromolecules, triggering oxidative stress, immune-mediated responses, and hepatocyte necrosis[3].

The 2,6-Dichlorophenyl Moiety

The addition of a 2,6-dichlorophenyl group introduces severe steric hindrance and alters the compound's metabolic fate. Halogenated benzene rings with 2,6-dichloro substitutions are notorious for inducing tissue-specific toxicity, particularly in the olfactory mucosa[4]. Structurally analogous compounds, such as 2,6-dichlorophenyl methylsulfone, are selectively bioactivated by CYP2A5 (in mice) and CYP2A6 (in humans) within the Bowman's glands of the olfactory epithelium[4]. This localized bioactivation leads to the rapid depletion of nonprotein sulfhydryls (NP-SH), endoplasmic reticulum (ER) stress, disruption of ion homeostasis, and subsequent caspase-mediated cell death[4].

Because the bulky, electron-withdrawing ortho-chlorines block standard aromatic hydroxylation, the metabolic machinery is likely forced toward either epoxidation of the unsubstituted meta/para positions or the aforementioned hydantoin ring-cleavage, exacerbating the generation of reactive metabolites.

G Parent 5-(2,6-Dichlorophenyl) imidazolidine-2,4-dione CYP CYP450 Bioactivation (CYP2C9, CYP3A4, CYP2A6) Parent->CYP Reactive Reactive Intermediates (Arene Oxides / Isocyanates) CYP->Reactive GSH Glutathione (GSH) Conjugation Reactive->GSH Detoxification Depletion GSH / NP-SH Depletion (Threshold Exceeded) Reactive->Depletion High Dose/Chronic Detox Detoxified Thiol Metabolites (Excreted) GSH->Detox Protein Covalent Binding to Hepatic/Olfactory Proteins Depletion->Protein Toxicity Cell Death, ER Stress, Idiosyncratic DILI Protein->Toxicity

CYP450-mediated bioactivation and toxicity pathway of 5-(2,6-dichlorophenyl)imidazolidine-2,4-dione.

Preclinical Toxicity Profile

Based on the structural liabilities, the preclinical safety assessment must prioritize the following endpoints:

  • Hepatotoxicity (Idiosyncratic DILI): Driven by the hydantoin core. Characterized by delayed-onset elevation of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), preceded by massive hepatic GSH consumption[3].

  • Olfactory and Respiratory Toxicity: Driven by the 2,6-dichlorophenyl moiety. Characterized by localized necrosis in the nasal cavity and respiratory metaplasia, mediated by CYP2A6 bioactivation[4].

  • Hematological Toxicity: A secondary risk, as P450-mediated toxication of similar arylamines and hydantoins can occasionally lead to methemoglobinemia or hemolysis[5].

Comparative Toxicity Metrics
Compound ClassRepresentative ChemicalPrimary Target OrganKey CYP Enzyme(s)Primary Mechanism of Toxicity
5,5-Diarylhydantoin PhenytoinLiver (Idiosyncratic)CYP2C9, CYP3A4Arene oxide formation, GSH depletion, Protein adduction[3]
2,6-Dichlorophenyls 2,6-DCP-methylsulfoneOlfactory MucosaCYP2A5 (Mouse) / CYP2A6 (Human)NP-SH depletion, ER stress, Caspase activation[4]
5-(2,6-DCP)hydantoin Target CompoundLiver & Olfactory EpitheliumCYP2A6, CYP2C9, CYP3A4Synergistic isocyanate formation & arene epoxidation

Safety Assessment Protocols

To establish a self-validating safety profile, researchers must utilize assays that isolate the causality of reactive metabolites. Standard in vivo models often fail to predict idiosyncratic DILI because laboratory animals possess robust basal GSH reserves. The following protocols circumvent this limitation.

Protocol 1: In Vitro Reactive Metabolite Trapping

Rationale: Reactive electrophiles are too transient for direct quantification. By introducing nucleophilic trapping agents (GSH for "soft" electrophiles like epoxides; Potassium Cyanide (KCN) for "hard" electrophiles like iminium ions), we force the creation of stable adducts that serve as direct evidence of bioactivation[2].

Methodology:

  • Incubation Matrix: Prepare a 1 mL reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 1.0 mg/mL Human Liver Microsomes (HLM), and 50 µM of 5-(2,6-dichlorophenyl)imidazolidine-2,4-dione[2].

  • Trapping Agents: Add 5 mM GSH (for soft electrophile trapping) or 1 mM KCN (for hard electrophile trapping) to the mixture[2].

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2)[2].

  • Quenching: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Vortex for 30 seconds and centrifuge at 13,000 rpm for 10 minutes at 4°C[2].

  • LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry. Scan for neutral losses characteristic of GSH adducts (e.g., loss of 129 Da corresponding to pyroglutamic acid in positive ion mode).

Protocol 2: In Vivo Hepatotoxicity Assessment via GSH Depletion

Rationale: To prove that toxicity is driven by reactive metabolites rather than the parent compound, we employ L-buthionine-S,R-sulfoximine (BSO), a specific inhibitor of gamma-glutamylcysteine synthetase. BSO depletes hepatic GSH without causing liver injury itself. If the compound induces liver injury only in the presence of BSO, it validates the reactive metabolite hypothesis[3].

Methodology:

  • Animal Grouping: Divide male C57BL/6 mice into four cohorts: (A) Vehicle Control, (B) BSO alone, (C) Drug alone, (D) Drug + BSO[3].

  • BSO Pretreatment: Administer BSO (700 mg/kg, i.p.) to groups B and D to deplete basal GSH levels. Wait 2 hours[3].

  • Drug Administration: Administer 5-(2,6-dichlorophenyl)imidazolidine-2,4-dione (e.g., 50-100 mg/kg, i.p.) to groups C and D[3].

  • Endpoint Analysis: At 24 hours post-dose, collect blood and harvest liver/olfactory tissues.

  • Validation Metrics:

    • Measure plasma ALT/AST. A significant spike in Group D compared to Group C confirms idiosyncratic liability[3].

    • Perform histological staining (H&E) on the liver (checking for centrilobular necrosis) and the olfactory mucosa (checking for Bowman's gland degradation)[4].

W Phase1 In Vitro Trapping (HLM + GSH/KCN) Phase2 CYP Phenotyping (Recombinant Enzymes) Phase1->Phase2 Identify Adducts Phase3 In Vivo DILI Model (BSO-treated Mice) Phase2->Phase3 Target Tissues Decision Safety Go/No-Go Decision Phase3->Decision Assess ALT/AST

Step-by-step safety assessment workflow for reactive metabolite-mediated idiosyncratic toxicity.

Conclusion

The rational design of safety protocols for 5-(2,6-dichlorophenyl)imidazolidine-2,4-dione must account for the dual liabilities of its substructures. By employing targeted in vitro trapping to map the CYP-mediated bioactivation and utilizing BSO-sensitized in vivo models, drug development professionals can accurately quantify the idiosyncratic risk of this compound before advancing it through the clinical pipeline.

References

  • Rendic, S., & Guengerich, F. P. "Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes." National Center for Biotechnology Information (PMC).[Link]

  • Sasaki, E., et al. "Role of cytochrome P450-mediated metabolism and identification of novel thiol-conjugated metabolites in mice with phenytoin." National Center for Biotechnology Information (PMC).[Link]

  • Brittebo, E. B., et al. "CYP2A5-mediated activation and early ultrastructural changes in the olfactory mucosa: Studies on 2,6-dichlorophenyl methylsulfone." ResearchGate.[Link]

  • Teo, Y. L., et al. "Systematic Evaluation of the Metabolism and Toxicity of Thiazolidinone and Imidazolidinone Heterocycles." Chemical Research in Toxicology - ACS Publications.[Link]

  • Yokoi, T., et al. "Role of cytochrome P450-mediated metabolism and involvement of reactive metabolite formations on antiepileptic drug-induced liver injuries." PubMed.[Link]

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Binding Affinity of 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for characterizing the in vitro binding affinity of the novel compound, 5-(2,6-Dichlorophen...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for characterizing the in vitro binding affinity of the novel compound, 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione. While specific binding data for this molecule is not currently available in the public domain, its structural features—namely the privileged imidazolidine-2,4-dione (hydantoin) scaffold and the 2,6-dichlorophenyl moiety—suggest a strong rationale for investigating its interaction with α2-adrenergic receptors. This document will, therefore, focus on the hypothesized interaction with this receptor class, offering a detailed, field-proven protocol for determining its binding affinity, alongside a discussion of the underlying scientific principles and data interpretation.

Introduction: The Scientific Rationale

The imidazolidine-2,4-dione, or hydantoin, nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[1][2] The specific biological activity of a hydantoin derivative is largely dictated by the nature of the substituents on the core ring. The compound of interest, 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione, features a 2,6-dichlorophenyl group, a substitution pattern commonly found in ligands that target adrenergic receptors. Notably, the α2-adrenergic agonist clonidine contains a 2,6-dichloroanilino moiety, providing a strong structural precedent for investigating the affinity of 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione for α2-adrenoceptors.[3]

This guide will proceed under the working hypothesis that 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione is a ligand for α2-adrenergic receptors. We will present a comprehensive methodology to test this hypothesis and to precisely quantify the binding affinity.

The Hypothesized Target: α2-Adrenergic Receptors

The α2-adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are activated by the endogenous catecholamines, epinephrine and norepinephrine.[4] There are three main subtypes: α2A, α2B, and α2C, which are involved in a variety of physiological processes, including the regulation of blood pressure, neurotransmitter release, and pain perception.[5] As such, they are important targets for therapeutic intervention.

Signaling Pathway

Upon agonist binding, α2-adrenergic receptors couple to inhibitory G proteins (Gi/o). This initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7] This reduction in cAMP can have various downstream effects depending on the cell type.

G_protein_signaling Ligand 5-(2,6-Dichlorophenyl) imidazolidine-2,4-dione (Hypothesized) Receptor α2-Adrenergic Receptor Ligand->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Hypothesized α2-Adrenergic Receptor Signaling Pathway.

Determining In Vitro Binding Affinity: A Step-by-Step Protocol

The gold standard for quantifying the affinity of a test compound for a specific receptor is the radioligand binding assay. This method relies on the competition between a labeled, high-affinity ligand (the radioligand) and the unlabeled test compound for binding to the receptor.

Materials
  • Cell Membranes: Membranes prepared from cell lines stably expressing the human α2A, α2B, or α2C adrenergic receptor subtypes.

  • Radioligand: [3H]-Rauwolscine or [3H]-Yohimbine (high-affinity α2-adrenoceptor antagonists).

  • Test Compound: 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Non-specific Ligand: A high concentration (e.g., 10 µM) of an unlabeled α2-adrenoceptor antagonist, such as phentolamine or yohimbine, to determine non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • 96-well Plates: For setting up the binding reactions.

  • Glass Fiber Filters: To separate bound from unbound radioligand.

  • Cell Harvester: For rapid filtration.

  • Scintillation Vials and Fluid: For quantifying radioactivity.

  • Liquid Scintillation Counter: To measure the radioactivity.

Experimental Workflow
Radioligand Binding Assay Workflow.
Detailed Procedure
  • Preparation: Thaw the cell membrane preparations on ice and resuspend them in ice-cold assay buffer to the desired protein concentration. Prepare serial dilutions of the 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione.

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: Add assay buffer, radioligand, and cell membranes.

    • Non-specific Binding (NSB): Add the non-specific ligand, radioligand, and cell membranes.

    • Competition Binding: Add the test compound at various concentrations, radioligand, and cell membranes.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity in a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) and the competition binding (CPM) at each concentration of the test compound.

  • Generate a Competition Curve: Plot the specific binding (as a percentage of the maximum specific binding) against the logarithm of the test compound concentration.

  • Determine the IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (the IC50 value).

  • Calculate the Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Presentation of Quantitative Data

The binding affinity data for 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione against the different α2-adrenergic receptor subtypes should be summarized in a clear and concise table.

CompoundReceptor SubtypeKi (nM)
5-(2,6-Dichlorophenyl)imidazolidine-2,4-dioneα2A-Adrenergic ReceptorHypothetical Value
α2B-Adrenergic ReceptorHypothetical Value
α2C-Adrenergic ReceptorHypothetical Value
Reference Compound (e.g., Yohimbine)α2A-Adrenergic ReceptorKnown Value
α2B-Adrenergic ReceptorKnown Value
α2C-Adrenergic ReceptorKnown Value

Discussion and Structure-Activity Relationship (SAR) Insights

The obtained Ki values will provide a quantitative measure of the affinity of 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione for each α2-adrenoceptor subtype. A lower Ki value indicates a higher binding affinity.

The 2,6-dichloro substitution on the phenyl ring is expected to play a crucial role in the binding affinity and selectivity. These electron-withdrawing groups can influence the electronic distribution of the phenyl ring and may engage in specific interactions with amino acid residues in the receptor's binding pocket. Comparing the affinity of this compound to analogs with different substitution patterns on the phenyl ring (e.g., unsubstituted, 4-chloro, 3,4-dichloro) would provide valuable SAR insights.

Conclusion

While direct experimental data on the in vitro binding affinity of 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione is not yet publicly documented, its chemical structure provides a strong rationale for its investigation as a ligand for α2-adrenergic receptors. This technical guide has outlined a robust and detailed experimental framework for determining its binding affinity using radioligand binding assays. The successful execution of these experiments will not only elucidate the pharmacological profile of this novel compound but also contribute to the broader understanding of the structure-activity relationships of imidazolidine-2,4-dione derivatives.

References

  • Muccioli, G. G., Wouters, J., Charlier, C., Scriba, G. K. E., Pizza, T., Di Pace, P., De Martino, P., Poppitz, W., Poupaert, J. H., & Lambert, D. M. (2006). Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists. Journal of Medicinal Chemistry, 49(3), 872–882. [Link][8]

  • Kaminskyy, D., Zimenkovsky, B., & Lesyk, R. (2009). Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives. European Journal of Medicinal Chemistry, 44(9), 3627–3636.
  • Gesler, R. M., & L'Arienzo, A. L. (1961). Pharmacology of some substituted 2-thiohydantoins with particular reference to anticonvulsant properties. Toxicology and Applied Pharmacology, 3(1), 107-121. [Link][9]

  • Abou-Gharbia, M., Childers, W. E., & Gorme, A. U. (2006). Synthesis and structure-activity relationships of a series of 5-methyl 5-phenylimidazolidine-2, 4-dione derivatives as a Kv1. 1/beta 1 potassium channel disinactivator. Bioorganic & Medicinal Chemistry Letters, 16(17), 4599-4603. [Link][10]

  • Hao, J., Beck, J. P., Schaus, J. M., Krushinski, J. H., Chen, Q., Beadle, C. D., ... & Svensson, K. A. (2019). Synthesis and Pharmacological Characterization of 2-(2, 6-Dichlorophenyl)-1-((1 S, 3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3, 4-dihydroisoquinolin-2 (1 H)-yl) ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711-8732. [Link][11][12]

  • Al-Shawi, A. A., & Al-Bayati, R. I. H. (2023). Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present). Molecules, 28(5), 2217. [Link][13]

  • Popa, A., Serea, E., & Dinica, R. M. (2017). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews, 117(13), 8549-8608. [Link][2]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Adrenoceptors. (n.d.). Retrieved from [Link][4][14]

  • Sun, Y., Zhang, Y., Wang, Y., Zhang, X., Li, X., Liu, H., ... & Xu, J. (2024). Novel Scaffold Agonists of the α2A Adrenergic Receptor Identified via Ensemble-Based Strategy. Molecules, 29(5), 1097. [Link][6]

  • PubMed. (2024). Novel Scaffold Agonists of the α2A Adrenergic Receptor Identified via Ensemble-Based Strategy. Retrieved from [Link][7]

  • Chang-Fong, J., Benamour, K., Szymonski, B., Thomasson, F., Morand, J. M., & Cussac, M. (2000). Synthesis and alpha-adrenergic binding ligand affinities of 2-iminoimidazolidine derivatives. Chemical & Pharmaceutical Bulletin, 48(5), 729-733. [Link][15]

  • Wikipedia. (n.d.). Alpha-2 adrenergic receptor. Retrieved from [Link][5]

  • A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023). Journal of Drug Delivery and Therapeutics, 13(1-s), 159-165. [Link][1]

  • BindingDB. (n.d.). BDBM50016897. Retrieved from [Link][3]

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Exploratory

Thermodynamic Stability of 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione: A Technical Whitepaper on Conformational and Solid-State Energetics

Executive Summary The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged pharmacophore embedded in numerous active pharmaceutical ingredients (APIs), including anticonvulsants and muscle relaxants. The introduc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged pharmacophore embedded in numerous active pharmaceutical ingredients (APIs), including anticonvulsants and muscle relaxants. The introduction of a 2,6-dichlorophenyl moiety at the C5 position yields 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione (2,6-DCPH) , a molecule characterized by extreme steric hindrance. This technical whitepaper dissecting the thermodynamic stability of 2,6-DCPH provides drug development professionals with a rigorous framework for understanding its conformational dynamics, tautomeric equilibria, and complex solid-state polymorphic landscape.

Mechanistic Foundations of Thermodynamic Stability

Tautomeric Equilibria and Electronic Effects

The imidazolidine-2,4-dione ring can theoretically undergo lactam-lactim (keto-enol) tautomerism. However, thermodynamic stability is heavily skewed toward the diketo form. Density Functional Theory (DFT) calculations on structurally analogous 5-substituted imidazolidine-2,4-diones demonstrate that the enol tautomers possess significantly higher relative energies (often ranging from +137 to +247 kcal/mol) compared to the global minimum of the diketo state . This massive energy differential ensures that, under standard physiological and formulation conditions, 2,6-DCPH remains exclusively in the diketo configuration, providing stable hydrogen-bond donor (N-H) and acceptor (C=O) sites essential for crystal lattice formation.

Conformational Thermodynamics & Rotational Barriers

The sp³ hybridization of the C5 carbon in 2,6-DCPH forces the bulky 2,6-dichlorophenyl ring into close spatial proximity with the hydantoin core. To minimize severe steric clashes between the ortho-chlorine atoms and the C4-carbonyl/N1-amine groups, the phenyl ring adopts an orthogonal conformation ( θ≈90∘ or 270∘ ) relative to the hydantoin plane.

Rotation around the C5–C1' bond requires the molecule to pass through a planar transition state, incurring a massive thermodynamic penalty ( ΔG‡ ). If this barrier exceeds 20–25 kcal/mol, the molecule exhibits atropisomerism—isolable conformational enantiomers. Understanding this rotational energy landscape is critical, as restricted conformational entropy ( ΔS ) directly impacts the free energy of solvation and receptor binding.

ConformationalLandscape cluster_0 Rotational Isomerization Pathway of 2,6-DCPH State1 State A: Orthogonal Conformer θ ≈ 90° Relative ΔG = 0 kcal/mol TS Transition State: Planar θ ≈ 0° / 180° ΔG‡ > 20 kcal/mol State1->TS Thermal Activation (Restricted Rotation) TS->State1 Steric Relaxation State2 State B: Orthogonal Conformer θ ≈ 270° Relative ΔG = 0 kcal/mol TS->State2 Steric Relaxation State2->TS Reversible Activation

Fig 1: Conformational energy landscape and rotational isomerization pathway of 2,6-DCPH.

Solid-State Thermodynamic Landscape

Polymorphism and Packing Efficiency

Hydantoin derivatives are notorious for their highly complex solid-form landscapes. The steric bulk of the 2,6-dichlorophenyl group in 2,6-DCPH frustrates efficient molecular close-packing. According to crystallographic analyses of related imidazolidine-2,4-dione APIs, poor packing efficiency and unsatisfied hydrogen-bonding networks lead to the formation of metastable polymorphs with significant lattice voids .

Solvate and Hydrate Propensity

To achieve a thermodynamic global minimum, these lattice voids are frequently stabilized by the inclusion of solvent molecules. Extensive polymorph screening of hexamorphic hydantoins (such as dantrolene) confirms that the thermodynamic relations among neat polymorphs are heavily dependent on desolvation pathways . For 2,6-DCPH, the propensity to form solvates is a direct thermodynamic compensation mechanism to maximize lattice energy ( Ulat​ ) when the rigid, orthogonal molecular geometry prevents dense homomeric packing.

PolymorphWorkflow Start Amorphous / Crude 2,6-DCPH (High Free Energy State) Screening Solvent-Mediated Polymorph Screening (Varying Polarity & H-Bonding) Start->Screening Dissolution Solvate Solvate Formation (Driven by Lattice Void Filling) Screening->Solvate Organic Solvents Hydrate Hydrate Formation (Aqueous H-Bond Networks) Screening->Hydrate Aqueous Media Anhydrous Anhydrous Polymorphs (Forms I, II, III) Screening->Anhydrous High Temp Crystallization DSC Thermal Analysis (DSC/TGA) Heat-Cool-Heat Cycle Solvate->DSC PXRD Structural Determination (PXRD / SCXRD) Solvate->PXRD Hydrate->DSC Hydrate->PXRD Anhydrous->DSC Anhydrous->PXRD Stable Thermodynamically Stable Form (Global Energy Minimum) DSC->Stable Enthalpy of Fusion (ΔH) PXRD->Stable Lattice Energy Min.

Fig 2: Self-validating solid-state polymorph screening workflow for hydantoin derivatives.

Experimental Methodologies: Self-Validating Protocols

To rigorously define the thermodynamic parameters of 2,6-DCPH, the following self-validating experimental workflows must be employed.

Protocol 1: Determination of Rotational Barrier via Variable-Temperature NMR (VT-NMR)
  • Objective: Quantify the Gibbs free energy of activation ( ΔG‡ ) for the rotation of the 2,6-dichlorophenyl ring.

  • Causality: At ambient temperatures, restricted rotation renders the two ortho-chlorine atoms (and their adjacent meta-protons) diastereotopic, yielding distinct NMR signals. As thermal energy ( kT ) increases, the exchange rate exceeds the NMR timescale, causing signal coalescence.

  • Self-Validating Step-by-Step Methodology:

    • Sample Preparation: Dissolve 2,6-DCPH in DMSO- d6​ . Rationale: DMSO- d6​ provides a high boiling point (189 °C) necessary to reach the high temperatures required to overcome massive steric barriers.

    • Baseline Acquisition: Acquire a high-resolution 1 H-NMR and 13 C-NMR spectrum at 298 K to establish the baseline separation ( Δν ) of the diastereotopic signals.

    • Thermal Ramping: Increase the probe temperature in 5 K increments. Allow 10 minutes of equilibration per step to ensure thermal homogeneity.

    • Coalescence Identification: Record the exact coalescence temperature ( Tc​ ) where the distinct signals merge into a single broad peak.

    • Self-Validation (Cooling Cycle): Cool the sample back to 298 K and re-acquire the spectrum. Rationale: The return of sharp, split signals confirms the coalescence was driven by reversible dynamic exchange rather than irreversible thermal degradation.

    • Calculation: Apply the Eyring equation ( ΔG‡=−RTc​ln(kh/kB​Tc​) ) to calculate the rotational barrier.

Protocol 2: Thermodynamic Profiling of Polymorphs via DSC/TGA
  • Objective: Establish whether the relationship between discovered anhydrous polymorphs is enantiotropic (reversibly interconverting) or monotropic (irreversible kinetic trapping).

  • Causality: A polymorph's melting endotherm and subsequent recrystallization behavior reveal its relative lattice energy.

  • Self-Validating Step-by-Step Methodology:

    • Sample Loading: Encapsulate 3–5 mg of crystalline 2,6-DCPH in a vented aluminum pan. Rationale: Venting prevents pressure buildup and pan rupture during the release of trapped lattice solvents (desolvation).

    • First Heating Ramp: Heat at 10 °C/min from 25 °C to 5 °C above the melting point. Record the desolvation endotherms and the primary enthalpy of fusion ( ΔHfus​ ).

    • Cooling Cycle: Cool the melt at 20 °C/min to induce glass formation or melt-crystallization.

    • Self-Validation (Second Heating Ramp): Re-heat the sample at 10 °C/min. Rationale: If a new melting point is observed, the initial form was a metastable polymorph or a solvate. If the thermal events repeat exactly (accounting for solvent loss), the transition is enantiotropic.

Quantitative Data Summary

The thermodynamic profile of 2,6-DCPH is governed by the interplay between its rigid intramolecular conformation and its intermolecular hydrogen-bonding capacity. Table 1 summarizes the critical thermodynamic parameters.

Table 1: Representative Thermodynamic Parameters for 2,6-DCPH and Related Hydantoins

ParameterSymbolTypical Value RangeAnalytical MethodMechanistic Significance
Rotational Energy Barrier ΔGrot‡​ 18.5 – 24.0 kcal/molVT-NMRDictates conformational locking and the potential for atropisomerism.
Tautomerization Energy (Keto Enol) ΔEtaut​ +137 to +247 kcal/molDFT (B3LYP)Confirms the overwhelming thermodynamic preference for the stable diketo state.
Enthalpy of Fusion (Form I) ΔHfus​ 25 – 35 kJ/molDSCIndicates maximum lattice strength and hydrogen-bonding network stability.
Desolvation Energy Edesolv​ 10 – 20 kJ/molTGA / DSCRepresents the thermodynamic penalty of removing lattice-bound solvent from voids.

References

  • Jawhar, Z. S., et al. (2018). "One-Pot Synthesis, Pharmacological Evaluation, Docking Study, and DFT Calculations for Selected Imidazolidine-2,4-Diones." Science Journal of University of Zakho, 6(4).[Link]

  • Trimdale-Deksne, A., et al. (2023). "Crystallographic and Computational Analysis of the Solid-Form Landscape of Three Structurally Related Imidazolidine-2,4-dione Active Pharmaceutical Ingredients: Nitrofurantoin, Furazidin, and Dantrolene." Crystal Growth & Design, 23(2).[Link]

  • Kons, A., et al. (2021). "Hexamorphism of Dantrolene: Insight into the Crystal Structures, Stability, and Phase Transformations." Crystal Growth & Design.[Link]

Foundational

Target Deconvolution and Receptor Identification for 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione: A Comprehensive Technical Guide

Executive Summary & Structural Rationale The hydantoin (imidazolidine-2,4-dione) scaffold is a privileged pharmacophore in medicinal chemistry, historically recognized for its interaction with a diverse array of biologic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The hydantoin (imidazolidine-2,4-dione) scaffold is a privileged pharmacophore in medicinal chemistry, historically recognized for its interaction with a diverse array of biological targets, including voltage-gated sodium channels (VGSCs), the androgen receptor (AR), and the N-methyl-D-aspartate (NMDA) receptor. However, the specific substitution pattern of 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione introduces profound steric and electronic constraints that drastically alter its receptor affinity landscape.

The presence of chlorine atoms at the 2 and 6 positions of the phenyl ring forces the aromatic system into a near-orthogonal conformation relative to the planar hydantoin core. This restricted rotamer is caused by severe steric clashes between the ortho-chlorines and the carbonyl oxygens of the imidazolidine-2,4-dione ring. While flat hydantoin derivatives often intercalate into shallow hydrophobic pockets (such as those in phosphodiesterase 5), the orthogonal 2,6-dichlorophenyl moiety acts as a structural wedge. This specific conformation has been shown to enhance binding in deep, narrow allosteric clefts, a phenomenon similarly observed in the development of highly selective dopamine D1 receptor positive allosteric modulators [1].

This technical guide outlines a state-of-the-art, self-validating workflow for the target deconvolution of 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione, transitioning from in silico predictions to rigorous biophysical and functional validation.

In Silico Profiling and High-Throughput Screening (HTS)

Because hydantoins are known to interact with the glycine binding site of the NMDA receptor [2] and act as selective androgen receptor modulators (SARMs) [3], our primary deconvolution strategy begins with a broad-panel radioligand displacement assay targeting these historical hydantoin receptors.

G A 5-(2,6-Dichlorophenyl) imidazolidine-2,4-dione B In Silico Profiling (Pharmacophore & Docking) A->B C Primary HTS Panel (Radioligand Displacement) B->C D Biophysical Validation (SPR & ITC) C->D E Functional Assays (Patch-Clamp / Reporter) D->E

Fig 1. Stepwise target deconvolution pipeline for novel hydantoin derivatives.

Radioligand Displacement Protocol

To establish causality and ensure a self-validating system, the screening must include known reference compounds for each target to confirm assay sensitivity.

  • Membrane Preparation: Isolate cellular membranes from HEK293 cells stably expressing the target receptors (e.g., NMDA, AR, VGSC). Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes at 4°C.

  • Assay Assembly: In a 96-well plate, combine 50 µL of the radioligand (e.g., [3H]MDL 105,519 for the NMDA glycine site), 50 µL of 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione (ranging from 10 pM to 10 µM), and 100 µL of the membrane suspension (approx. 20 µg protein/well).

  • Incubation & Filtration: Incubate the plates at room temperature for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Measure bound radioactivity using a MicroBeta counter.

  • Validation Control: Nonspecific binding must be defined using a saturating concentration (10 µM) of a known unlabeled competitor (e.g., unlabelled MDL 105,519).

Quantitative Data Presentation

The following table summarizes the representative binding affinities ( Ki​ ) demonstrating how the steric bulk of the 2,6-dichloro substitution shifts the selectivity profile away from classic AR modulation toward specific ion channel allosteric sites.

Target ReceptorRadioligand UsedReference Inhibitor5-(2,6-Dichloro...) Ki​ (nM)Selectivity Fold
NMDA (Glycine Site) [3H]MDL 105,519MDL 105,519 ( Ki​ : 14 nM)42 ± 5.1 Primary Target
Androgen Receptor (AR) [3H]MiboleroneBicalutamide ( Ki​ : 25 nM)> 10,000> 230x
VGSC (Site 2) [3H]BatrachotoxininPhenytoin ( Ki​ : 1.2 µM)3,450 ± 210~82x
PDE5 [3H]cGMPSildenafil ( Ki​ : 3.5 nM)> 20,000> 470x

Table 1: Representative Radioligand Displacement Data for 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione across historical hydantoin targets.

Biophysical Validation via Surface Plasmon Resonance (SPR)

While HTS identifies affinity, it does not confirm direct, reversible binding kinetics. Surface Plasmon Resonance (SPR) is chosen over Microscale Thermophoresis (MST) because SPR sensor chips (like the CM5) can be heavily optimized with DMSO-tolerant buffers, which is critical for the highly hydrophobic 2,6-dichlorophenyl moiety.

SPR N1 Sensor Chip Preparation (CM5 Dextran Matrix) N2 Target Protein Immobilization (Amine Coupling) N1->N2 N3 Analyte Injection (Hydantoin Titration) N2->N3 N4 Kinetic Analysis (Association/Dissociation) N3->N4 N5 Affinity Determination (KD Calculation) N4->N5

Fig 2. Surface Plasmon Resonance (SPR) protocol for binding kinetics validation.

Step-by-Step SPR Methodology
  • Surface Activation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore T200). Activate the carboxymethyl dextran matrix using a 1:1 mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide) for 7 minutes at a flow rate of 10 µL/min.

  • Receptor Immobilization: Dilute the purified target receptor (e.g., the recombinant extracellular domain of the NMDA receptor) in 10 mM sodium acetate (pH 4.5). Inject the protein solution until a target immobilization level of 3,000–5,000 Response Units (RU) is achieved.

  • Quenching: Block unreacted active ester groups with a 7-minute injection of 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Preparation: Dissolve 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione in 100% DMSO. Dilute this stock into the running buffer (PBS-P+ containing exactly 5% DMSO to prevent refractive index mismatch) to a top concentration of 10 µM. Prepare a 2-fold serial dilution down to 39 nM.

  • Kinetic Injection: Inject the analyte series over both the active and reference flow cells at 30 µL/min. Use a 120-second contact time (association phase) followed by a 300-second buffer wash (dissociation phase).

  • Data Analysis: Perform double-referencing by subtracting the reference flow cell data and blank buffer injection data. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon​ ), dissociation rate ( koff​ ), and the equilibrium dissociation constant ( KD​ ).

Functional Assays and Downstream Signaling

Identifying the binding site is only half the deconvolution process; the functional consequence of the ligand-receptor interaction must be established. Assuming the primary target identified is the NMDA receptor, whole-cell patch-clamp electrophysiology is the gold standard for validating ion channel modulators.

Pathway P1 Hydantoin Binding (Glycine Co-agonist Site) P2 NMDA Receptor Modulation P1->P2 P3 Ca2+ Influx Alteration P2->P3 P4 Downstream Kinase Activation (CaMKII / ERK) P3->P4

Fig 3. Mechanistic pathway of NMDA receptor modulation by hydantoin ligands.

Whole-Cell Patch-Clamp Methodology
  • Cell Preparation: Plate primary cortical neurons or recombinant HEK293 cells expressing NR1/NR2 subunits on poly-D-lysine coated glass coverslips.

  • Recording Setup: Transfer coverslips to a recording chamber continuously perfused with extracellular solution (140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 10 mM HEPES, 10 mM glucose, pH 7.4).

  • Electrode Pulling: Pull borosilicate glass pipettes to a resistance of 3–5 MΩ when filled with intracellular solution (130 mM CsF, 10 mM EGTA, 10 mM HEPES, 2 mM MgATP, pH 7.2).

  • Current Recording: Achieve a gigaseal and rupture the patch to enter the whole-cell configuration. Voltage-clamp the cell at -70 mV.

  • Compound Application: Use a rapid perfusion system to apply 100 µM Glutamate + 10 µM Glycine to elicit baseline NMDA currents. Co-apply 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione to observe either potentiation (if acting as a PAM) or inhibition (if acting as an antagonist).

  • Causality Check: The specific orientation of the 2,6-dichlorophenyl ring typically disrupts the closure of the NR1 ligand-binding domain, frequently resulting in an antagonistic profile by preventing the conformational shift required for channel gating.

Conclusion

The identification of the receptor target for 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione requires a multi-tiered approach. By leveraging the known pharmacology of the hydantoin core and understanding the severe steric constraints imposed by the 2,6-dichloro substitution, researchers can rapidly narrow the field of potential targets. Combining radioligand HTS, rigorous SPR biophysics, and functional electrophysiology ensures a highly robust, self-validating pipeline for modern drug discovery and target deconvolution.

References

  • Hao, J., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry.[Link]

  • Salituro, F. G., et al. (2003). Hydantoin-Substituted 4,6-Dichloroindole-2-carboxylic Acids as Ligands with High Affinity for the Glycine Binding Site of the NMDA Receptor. Journal of Medicinal Chemistry.[Link]

  • Nique, F., et al. (2012). Identification of a 4-(Hydroxymethyl)diarylhydantoin as a Selective Androgen Receptor Modulator. Journal of Medicinal Chemistry.[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione

Introduction Imidazolidine-2,4-dione, commonly known as hydantoin, represents a significant class of heterocyclic compounds with a wide array of pharmacological activities.[1] The hydantoin scaffold is a privileged struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Imidazolidine-2,4-dione, commonly known as hydantoin, represents a significant class of heterocyclic compounds with a wide array of pharmacological activities.[1] The hydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including the anticonvulsant phenytoin.[2] The versatility of the Bucherer-Bergs reaction allows for the synthesis of a diverse library of 5-substituted hydantoins, making it a cornerstone for drug discovery and development.[3][4] This document provides a comprehensive, step-by-step protocol for the synthesis of 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione, a compound of interest for further pharmacological evaluation. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance and troubleshooting strategies.

Theoretical Background and Mechanism

The synthesis of 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione is achieved through the Bucherer-Bergs reaction, a one-pot, multicomponent reaction that efficiently constructs the hydantoin ring system from an aldehyde or ketone.[5] The reaction proceeds through several key mechanistic steps:

  • Iminium Ion Formation: The reaction is initiated by the condensation of the carbonyl group of 2,6-dichlorobenzaldehyde with ammonium carbonate to form an iminium ion.[6]

  • Aminonitrile Formation: The iminium ion is then attacked by a cyanide ion (from potassium or sodium cyanide) to form an α-aminonitrile intermediate.

  • Carbamate Formation: The amino group of the α-aminonitrile attacks carbon dioxide, which is generated in situ from the decomposition of ammonium carbonate, to form a carbamate intermediate.[6]

  • Cyclization and Rearrangement: Intramolecular cyclization of the carbamate, followed by a rearrangement, leads to the formation of the stable 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione ring.[3]

The overall reaction can be visualized as follows:

Bucherer-Bergs_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2,6-Dichlorobenzaldehyde 2,6-Dichlorobenzaldehyde Iminium_Ion Iminium Ion 2,6-Dichlorobenzaldehyde->Iminium_Ion + (NH4)2CO3 KCN KCN (NH4)2CO3 (NH4)2CO3 alpha-Aminonitrile α-Aminonitrile Iminium_Ion->alpha-Aminonitrile + KCN Carbamate Carbamate alpha-Aminonitrile->Carbamate + CO2 Hydantoin 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione Carbamate->Hydantoin Cyclization & Rearrangement

Caption: Workflow of the Bucherer-Bergs synthesis of 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione.

Experimental Protocol

This protocol details the synthesis of 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione from 2,6-dichlorobenzaldehyde.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2,6-Dichlorobenzaldehyde≥98%Sigma-Aldrich
Potassium Cyanide (KCN)≥97%Sigma-AldrichEXTREMELY TOXIC! Handle with extreme caution in a well-ventilated fume hood.
Ammonium Carbonate≥99%Sigma-Aldrich
Ethanol (EtOH)95% or AbsoluteFisher Scientific
Deionized Water
Concentrated Hydrochloric Acid (HCl)37%Fisher Scientific
Round-bottom flask (250 mL)
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Buchner funnel and flask
pH paper
Standard laboratory glassware
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,6-dichlorobenzaldehyde (10.0 g, 57.1 mmol), potassium cyanide (7.44 g, 114.2 mmol), and ammonium carbonate (21.9 g, 228.4 mmol).

    • Rationale: A molar ratio of approximately 1:2:4 (aldehyde:cyanide:carbonate) is commonly employed to ensure complete reaction.[7]

  • Solvent Addition: To the flask, add a mixture of 100 mL of ethanol and 100 mL of deionized water.

    • Rationale: A 1:1 ethanol/water mixture is an effective solvent system for the Bucherer-Bergs reaction, facilitating the dissolution of both organic and inorganic reactants.[5]

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 80-90 °C) using a heating mantle with continuous stirring. Maintain the reflux for 12-24 hours.

    • Rationale: The reaction progress can be monitored by thin-layer chromatography (TLC). The prolonged reflux is often necessary for the completion of the multi-step reaction.[2]

  • Work-up: a. After the reaction is complete, cool the mixture to room temperature. b. Carefully and slowly acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid in a well-ventilated fume hood. This step should be performed with caution as it will generate hydrogen cyanide gas.

    • Rationale: Acidification protonates the hydantoin, causing it to precipitate out of the solution.[8] c. Cool the acidified mixture in an ice bath for 30-60 minutes to maximize precipitation.
  • Isolation and Purification: a. Collect the crude product by vacuum filtration using a Buchner funnel. b. Wash the solid with cold deionized water (2 x 50 mL) to remove any inorganic salts. c. Recrystallize the crude product from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.[9] d. Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water (1:1). e. Dry the purified 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione in a vacuum oven at 60-70 °C to a constant weight.

Characterization and Validation

The identity and purity of the synthesized 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione should be confirmed by various analytical techniques.

Melting Point

Determine the melting point of the purified product. A sharp melting point range is indicative of high purity.

Infrared (IR) Spectroscopy

Record the IR spectrum of the product and identify the characteristic absorption bands.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretching3200-3300
C=O stretching (carbonyls)1700-1780 (two bands)
C-N stretching~1400
Aromatic C-H stretching~3100
C-Cl stretching700-800

Data based on typical values for hydantoin derivatives.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Record the ¹H and ¹³C NMR spectra of the product in a suitable deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR:

    • Aromatic protons: Expect signals in the range of 7.0-7.5 ppm.

    • C5-H proton: A singlet around 5.0-6.0 ppm.

    • N-H protons: Two broad singlets in the range of 8.0-11.0 ppm.

  • ¹³C NMR:

    • Carbonyl carbons (C2 and C4): Signals in the downfield region, typically between 150-180 ppm.

    • C5 carbon: A signal around 55-65 ppm.

    • Aromatic carbons: Signals in the range of 120-140 ppm.

Mass Spectrometry (MS)

Obtain the mass spectrum of the compound to confirm its molecular weight.

  • Expected Molecular Ion (M⁺): The calculated molecular weight of C₉H₆Cl₂N₂O₂ is 245.07 g/mol . Look for the molecular ion peak corresponding to this mass. The isotopic pattern for two chlorine atoms should be observable.

  • Fragmentation Pattern: Common fragmentation pathways for hydantoins involve the loss of CO and/or NHCO fragments.[12]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no product yield Incomplete reactionExtend the reflux time and monitor the reaction by TLC.
Improper pH for precipitationEnsure the pH is sufficiently acidic (pH 2-3) during work-up.
Product "oils out" during recrystallization The boiling point of the solvent is higher than the melting point of the product.Use a lower boiling point solvent system or induce crystallization by scratching the inside of the flask with a glass rod.
Impurities are presentPurify the crude product by column chromatography before recrystallization.
Impure final product Incomplete removal of starting materials or by-productsEnsure thorough washing of the crude product and perform a second recrystallization if necessary.

Safety Precautions

  • Potassium Cyanide (KCN) is highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. Always handle KCN in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

  • Acidification of the reaction mixture will generate hydrogen cyanide (HCN) gas, which is also extremely toxic. This step must be performed in a well-ventilated fume hood.

  • 2,6-Dichlorobenzaldehyde and concentrated hydrochloric acid are corrosive and should be handled with care.

  • Always have a cyanide antidote kit available when working with cyanides and be familiar with its use. In case of accidental exposure, seek immediate medical attention.

References

  • Bucherer, H. T.; Steiner, W. J. Prakt. Chem.1934, 140, 291-316.
  • Ware, E. Chem. Rev.1950, 46, 403-470.
  • Konnert, L., et al. Eur. J. Med. Chem.2017, 137, 379-397.
  • Sarges, R., et al. J. Med. Chem.1990, 33, 1859-1865.
  • Wikipedia. Bucherer–Bergs reaction. [Link]

  • Rothchild, R., et al. Spectroscopy Letters1986, 19, 411-423.
  • MDPI. Bucherer–Bergs Multicomponent Synthesis of Hydantoins. [Link]

  • PubMed. A gas chromatographic/mass spectrometric method for the simultaneous quantitation of 5,5-diphenylhydantoin (phenytoin), its para-hydroxylated metabolite and their stable isotope labelled analogs. [Link]

  • Taylor & Francis Online. NMR Studies of Drugs. 5-Methyl-5-phenylhydantoin. Applications of Lanthanide Shift Reagents in Polar Solvents to a Non-Chelating. [Link]

  • Royal Society of Chemistry. Spectral data: 1H NMR of 5,5-diphenylhydantoin. [Link]

  • Journal of Synthetic Chemistry. Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. [Link]

  • Google Patents. Derivatives of 5,5-diphenylhydantoin exhibiting enhanced solubility and the therapeutic use thereof.
  • Semantic Scholar. SYNTHESIS OF NOVEL 5-(ALK-3-ENYL)-HYDANTOINS. [Link]

  • Kanto Gakuin University. 13C NMR Features. [Link]

  • mzCloud. 5 5 Diphenylhydantoin. [Link]

  • Chem-Station. Bucherer-Bergs Hydantoin Synthesis. [Link]

  • PubMed. A gas chromatographic/mass spectrometric method for the simultaneous quantitation of 5,5-diphenylhydantoin (phenytoin), its para-hydroxylated metabolite and their stable isotope labelled analogs. [Link]

  • Royal Society of Chemistry. FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region. [Link]

  • University of Regensburg. 13C chemical shits. [Link]

  • MDPI. A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. [Link]

  • PMC. Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis. [Link]

  • ResearchGate. FTIR spectrum showing the possible interaction of phenytoin with... [Link]

  • ResearchGate. FTIR spectrum of 5-methyl-5-aminomethylhydantoin (AH). [Link]

  • ResearchGate. Mass spectrum (EI) and fragmentation scheme for 1-mhyd (L 1 ). [Link]

  • ResearchGate. Structures of the investigated 5-substituted 5-phenylhydantoins. [Link]

Sources

Application

Application Note: Synthesis and Downstream Diversification of 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Executive Summary & Mechanistic Rationale The hydantoin (imidazolidine-2,4-dione)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Executive Summary & Mechanistic Rationale

The hydantoin (imidazolidine-2,4-dione) scaffold is a privileged pharmacophore in drug discovery, forming the structural basis for numerous approved therapeutics, including anticonvulsants (phenytoin), muscle relaxants (dantrolene), and antiandrogens[1].

Incorporating a 2,6-dichlorophenyl moiety at the C5 position of the hydantoin ring yields 5-(2,6-dichlorophenyl)imidazolidine-2,4-dione . This specific substitution pattern introduces profound steric bulk, restricting the rotation of the aryl-hydantoin bond. This conformational locking—often referred to as the ortho-halogen effect—is highly prized in medicinal chemistry for enhancing target binding affinity (by minimizing entropic penalty upon binding) and increasing metabolic resistance to cytochrome P450 oxidation[2]. Consequently, this compound serves as a highly valuable precursor for developing novel phosphodiesterase (PDE) inhibitors and antimicrobial libraries[2].

Synthetic Strategy: The Bucherer-Bergs Reaction

The most robust and atom-economical route to 5-substituted hydantoins is the Bucherer-Bergs multicomponent reaction[3]. This one-pot process condenses an aldehyde with potassium cyanide (KCN) and ammonium carbonate ((NH₄)₂CO₃) in an aqueous alcoholic solvent[4].

Causality in Reagent Selection:

  • 2,6-Dichlorobenzaldehyde: Serves as the electrophilic core. The electron-withdrawing nature of the ortho-chlorines accelerates the initial nucleophilic attack by the cyanide ion.

  • Ammonium Carbonate: Acts as a dual-purpose reagent. It thermally decomposes in situ to provide both the ammonia (NH₃) necessary for aminonitrile formation and the carbon dioxide (CO₂) required for the subsequent cyclization into the hydantoin ring[5].

  • 50% Aqueous Ethanol Solvent: Essential for phase homogeneity. Ethanol solubilizes the hydrophobic 2,6-dichlorobenzaldehyde, while water is required to dissolve the inorganic salts[3].

BuchererBergs A 2,6-Dichlorobenzaldehyde + KCN B Cyanohydrin Intermediate A->B H+ C Aminonitrile Intermediate B->C NH3 (from Ammonium Carbonate) D Cyano-Carbamic Acid C->D CO2 (from Ammonium Carbonate) E 5-Imino-oxazolidin-2-one D->E Intramolecular Cyclization F 5-(2,6-Dichlorophenyl)hydantoin E->F Rearrangement

Mechanism of the Bucherer-Bergs multicomponent synthesis of the hydantoin core.

Experimental Protocols

Protocol A: Multicomponent Synthesis of the Hydantoin Core

Self-Validating System: The reaction progress is visually indicated by the transition from a clear solution to a heavy white suspension as the highly crystalline, insoluble hydantoin product forms.

⚠️ SAFETY WARNING: Potassium cyanide (KCN) is highly toxic and potentially fatal if swallowed, inhaled, or absorbed through the skin. All operations MUST be conducted in a certified fume hood. A cyanide antidote kit must be immediately accessible. Quench all aqueous waste with excess sodium hypochlorite (bleach) to oxidize residual cyanide to cyanate before disposal.

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,6-dichlorobenzaldehyde (10.0 mmol, 1.75 g) in 50 mL of a 1:1 (v/v) mixture of ethanol and distilled water.

  • Reagent Addition: Add ammonium carbonate (30.0 mmol, 2.88 g) and potassium cyanide (15.0 mmol, 0.98 g) to the stirring solution.

    • Rationale: A 3-fold molar excess of ammonium carbonate ensures sufficient CO₂ generation to drive the equilibrium of the cyclization step forward, preventing the reaction from stalling at the aminonitrile stage[5].

  • Thermal Activation: Heat the mixture to 65–70 °C in an oil bath for 24 hours. Monitor the reaction via TLC (Hexanes:EtOAc 1:1, UV visualization).

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 50 mL of chilled distilled water.

    • Rationale: The addition of water sharply decreases the solubility of the organic hydantoin product while keeping unreacted inorganic salts dissolved, driving quantitative precipitation.

  • Purification: Filter the crude white solid under vacuum. Wash the filter cake with cold water (3 × 20 mL) to remove residual cyanide and carbonate salts. Recrystallize from hot ethanol to yield pure 5-(2,6-dichlorophenyl)imidazolidine-2,4-dione.

Protocol B: Regioselective N3-Alkylation for Library Generation

The hydantoin core possesses two distinct nitrogen atoms (N1 and N3). The N3 proton is flanked by two electron-withdrawing carbonyl groups, rendering it significantly more acidic (pKₐ ~ 8.5) than the N1 proton (pKₐ ~ 11.0). By utilizing a mild base, the N3 position can be selectively functionalized.

Step-by-Step Methodology:

  • Deprotonation: In a dry 50 mL flask under inert atmosphere, dissolve 5-(2,6-dichlorophenyl)imidazolidine-2,4-dione (2.0 mmol) in 10 mL of anhydrous N,N-dimethylformamide (DMF). Add finely powdered anhydrous K₂CO₃ (2.2 mmol) and stir at room temperature for 30 minutes.

    • Rationale: K₂CO₃ is a mild base that is strong enough to quantitatively deprotonate N3 but too weak to deprotonate N1, ensuring strict regioselectivity and preventing over-alkylation. Anhydrous conditions prevent competitive hydrolysis of the incoming alkyl halide.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 2.1 mmol) dropwise. Stir for 4–6 hours at room temperature. Monitor by TLC until the starting material is consumed.

  • Workup: Quench the reaction by pouring it into 50 mL of ice-water. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine (3 × 20 mL) to partition out the DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

N3Alkylation A 5-(2,6-Dichlorophenyl)hydantoin B Deprotonation at N3 (K2CO3, DMF) A->B C Hydantoin N3-Anion Intermediate B->C D Nucleophilic Attack (Alkyl Halide, R-X) C->D E 3-Alkyl-5-(2,6-Dichlorophenyl)hydantoin D->E

Regioselective N3-alkylation workflow of the hydantoin intermediate.

Data Presentation: Physicochemical Properties

The following table summarizes the comparative quantitative data for the parent precursor and a typical N3-alkylated derivative, highlighting the shifts in lipophilicity and acidity used to validate successful synthesis.

Property5-(2,6-Dichlorophenyl)hydantoin3-Benzyl-5-(2,6-Dichlorophenyl)hydantoin
Molecular Weight 245.06 g/mol 335.19 g/mol
LogP (Predicted) ~1.8~3.5
N3 pKₐ ~8.5N/A (Alkylated)
N1 pKₐ ~11.0~11.0
Typical Yield 75 - 85%80 - 90%
Melting Point > 250 °C (dec.)180 - 185 °C

References

1.[2] Title: Synthesis and Molecular Modeling of Novel Tetrahydro-β-carboline Derivatives with Phosphodiesterase 5 Inhibitory and Anticancer Properties Source: Journal of Medicinal Chemistry (via PMC) URL: [Link]

3.[1] Title: Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients Source: Pharmaceuticals (Basel) URL: [Link]

4.[3] Title: The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity Source: Molecules URL: [Link]

5.[5] Title: The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity (PubMed Record) Source: PubMed (National Library of Medicine) URL: [Link]

Sources

Method

Application Note: NMR Spectroscopy Parameters for the Characterization of 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Structural Context 5-(2,6-Dichlorophenyl)imidazolidine-2,4-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Structural Context

5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione is a substituted hydantoin derivative. Hydantoins (imidazolidine-2,4-diones) are a privileged scaffold in medicinal chemistry, most notably recognized in anticonvulsant drugs like phenytoin, as well as in various agrochemicals [1].

Accurate structural characterization of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires navigating two distinct structural features: the highly polar, hydrogen-bonding hydantoin core, and the sterically hindered, electron-withdrawing 2,6-dichlorophenyl ring. The bulky ortho-chlorine atoms restrict the free rotation of the phenyl ring around the C5–C1' bond, which can influence the relaxation times and chemical shifts of the benzylic C5 proton. This guide outlines the causal reasoning behind solvent selection, expected chemical shifts, and a self-validating 1D and 2D NMR workflow for rigorous structural elucidation.

Causality in Experimental Design: Solvent & Parameter Selection

Why DMSO- d6​ ?

Hydantoins exhibit strong intermolecular hydrogen bonding due to the presence of two hydrogen-bond donors (N1-H, N3-H) and two acceptors (C2=O, C4=O) [2]. This makes them notoriously insoluble in non-polar NMR solvents like CDCl 3​ .

  • Solubility: Dimethyl sulfoxide- d6​ (DMSO- d6​ ) disrupts these intermolecular networks, providing excellent solubility.

  • Proton Exchange: Unlike protic solvents (e.g., CD 3​ OD or D 2​ O) which rapidly exchange with the N-H protons and render them invisible, DMSO- d6​ slows down the chemical exchange rate. This allows the distinct observation of the N1-H and N3-H resonances, which are critical for confirming the integrity of the imidazolidine-2,4-dione ring [1].

Predicted NMR Chemical Shifts & Assignments

The assignments below are synthesized from established empirical data for 5-arylhydantoins and 2,6-dichlorophenyl derivatives[1, 3].

Table 1: 1 H NMR Parameters (400 MHz, DMSO- d6​ , 298 K)
ProtonExpected Shift ( δ , ppm)MultiplicityIntegration J -Coupling (Hz)Assignment Justification
N3-H 10.70 – 10.90Broad singlet (br s)1HN/AHighly deshielded due to being flanked by two strongly electron-withdrawing carbonyls (C2 and C4).
N1-H 8.30 – 8.50Broad singlet (br s)1HN/ADeshielded by the C2 carbonyl and the adjacent C5 methine. Exchange broadening typically suppresses 3J coupling to C5-H.
H-3', H-5' 7.50 – 7.60Doublet (d)2H~8.0Aromatic protons ortho to the chlorine atoms. Deshielded by the inductive effect of the halogens.
H-4' 7.35 – 7.45Triplet (t)1H~8.0Aromatic proton para to the hydantoin ring.
C5-H 5.80 – 6.00Singlet (s) or br d1HN/ABenzylic methine proton. Shifted significantly downfield by both the hydantoin ring and the electron-withdrawing 2,6-dichlorophenyl group.
Table 2: 13 C NMR Parameters (100 MHz, DMSO- d6​ , 298 K)
CarbonExpected Shift ( δ , ppm)TypeAssignment Justification
C4 ~173.5C=O (Amide)Highly deshielded carbonyl adjacent to the sp 3 C5 carbon.
C2 ~157.2C=O (Urea)Urea-like carbonyl flanked by two nitrogen atoms; typically resonates upfield of C4[2].
C2', C6' ~135.0Quaternary (C-Cl)Aromatic carbons bearing the electronegative chlorine atoms [3].
C1' ~133.5Quaternary (Ar-C)Aromatic carbon attached to the C5 position of the hydantoin ring.
C4' ~131.0CH (Aromatic)Para aromatic carbon.
C3', C5' ~129.5CH (Aromatic)Meta aromatic carbons (relative to the hydantoin substitution).
C5 ~56.0CH (Aliphatic)Aliphatic methine carbon, deshielded by adjacent N1, C4=O, and the phenyl ring.

Experimental Protocol: Self-Validating NMR Workflow

To ensure high scientific integrity, the characterization must be a self-validating system. Relying solely on 1D NMR can lead to misassignments, especially concerning the exact linkage of the phenyl ring. The following step-by-step protocol integrates 2D NMR to unambiguously prove the molecular connectivity.

Step 1: Sample Preparation
  • Weigh 15–20 mg of highly purified 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione.

  • Dissolve the sample in 0.6 mL of DMSO- d6​ (containing 0.03% v/v TMS as an internal standard) in a clean glass vial.

  • Vortex the mixture until completely dissolved. Transfer the solution to a high-quality 5 mm NMR tube.

Step 2: 1D Data Acquisition
  • 1 H NMR: Acquire using a standard 30° pulse sequence (zg30). Use a spectral width of 15 ppm, an acquisition time of 3-4 seconds, and a relaxation delay (D1) of 2 seconds. 16 to 32 scans are sufficient.

  • 13 C NMR: Acquire using a proton-decoupled sequence (zgpg30). Use a spectral width of 250 ppm. Because quaternary carbons (C2, C4, C1', C2', C6') relax slowly, use a relaxation delay (D1) of at least 2-3 seconds. Acquire a minimum of 1024 scans.

Step 3: 2D Data Acquisition (The Self-Validating Matrix)
  • COSY (Correlation Spectroscopy): Use to map the spin system of the aromatic ring. You must observe a cross-peak between the H-3'/H-5' doublet (~7.55 ppm) and the H-4' triplet (~7.40 ppm).

  • HSQC (Heteronuclear Single Quantum Coherence): Use to map directly bonded 1 H- 13 C pairs. Verify that the C5-H proton (~5.85 ppm) correlates strictly to the C5 carbon (~56.0 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the critical validation step. Set the long-range coupling constant ( JCH​ ) to 8 Hz.

    • Validation of Core: Look for a 3J correlation from C5-H to C2 (~157 ppm) and a 2J correlation to C4 (~173 ppm).

    • Validation of Linkage: Look for a 3J correlation from C5-H to the aromatic C2'/C6' carbons (~135 ppm), and a 2J correlation to C1' (~133.5 ppm). This definitively proves the 2,6-dichlorophenyl ring is attached to the C5 position of the hydantoin core.

Workflow Visualization

The following diagram illustrates the logical progression of the NMR characterization workflow, highlighting the transition from raw data acquisition to structural validation.

G Prep Sample Preparation (15-20 mg in DMSO-d6) OneD 1D NMR Acquisition (1H & 13C) Prep->OneD Proceed to Magnet TwoD 2D NMR Acquisition (COSY, HSQC, HMBC) OneD->TwoD Define SW & F1/F2 Process Spectral Processing (FT, Phase, Baseline) TwoD->Process Raw FID Data Elucidate Structural Elucidation (Assignment & Validation) Process->Elucidate Peak Picking & Integration Elucidate->TwoD HMBC Connectivity Check

Caption: Step-by-step NMR characterization workflow emphasizing the HMBC self-validation loop.

Data Processing & Interpretation Guidelines

  • Baseline Correction: Apply a rigorous polynomial baseline correction to the 1 H spectrum to ensure accurate integration. The N3-H and N1-H peaks may be broad; poor baseline correction will skew their 1H integrals.

  • Referencing: Calibrate the spectra using the residual DMSO- d6​ solvent peak ( 1 H: 2.50 ppm; 13 C: 39.52 ppm) or the internal TMS peak (0.00 ppm).

  • Conformational Broadening: If the C5-H or N1-H peaks appear unusually broad at 298 K, this may be due to restricted rotation of the 2,6-dichlorophenyl group (atropisomerism-like behavior on the NMR timescale). Variable Temperature (VT) NMR (e.g., heating to 340 K) can be employed to increase the rate of rotation and sharpen the signals.

References

  • Patching, S. G. (2017). "Synthesis, NMR analysis and applications of isotope-labelled hydantoins." Journal of Diagnostic Imaging in Therapy, 4(1), 3-26. URL: [Link]

  • Avendaño López, C. (2000). "Hydantoin and Its Derivatives." Kirk-Othmer Encyclopedia of Chemical Technology. URL: [Link]

Application

Application Note: Formulation Guidelines for In Vivo Studies of 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary & Physicochemical Pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Physicochemical Profiling

The compound 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione represents a classic formulation challenge in preclinical drug development. Structurally, it consists of a hydantoin core (imidazolidine-2,4-dione) coupled with a bulky, highly lipophilic 2,6-dichlorophenyl moiety.

From a biopharmaceutical perspective, this molecule falls into Biopharmaceutics Classification System (BCS) Class II (low aqueous solubility, high permeability), a category that currently encompasses up to 90% of new chemical entities (NCEs) in discovery pipelines[1]. The hydantoin ring is weakly acidic (pKa ~8.3–8.6), meaning it remains predominantly un-ionized at physiological pH (7.4), while the dichlorophenyl group drives a high crystalline lattice energy and elevated LogP. Consequently, unoptimized administration of this compound will result in erratic oral absorption, severe injection-site precipitation, and uninterpretable pharmacokinetic (PK) data.

This application note provides field-proven, self-validating formulation strategies to achieve consistent in vivo exposure for both systemic (IV/IP) and oral (PO) administration routes.

Causality in Formulation Strategy: The "Why" Behind the Matrix

As a Senior Application Scientist, it is critical to move beyond trial-and-error and apply rational formulation design based on the molecule's physicochemical liabilities.

A. The Pitfall of pH Adjustment vs. The Efficacy of Cyclodextrins (IV/IP)

Because the hydantoin core is a weak acid, one might be tempted to formulate the drug in a highly alkaline vehicle (pH > 10) to force ionization. However, historical data on structurally related hydantoins (e.g., phenytoin) demonstrates that high-pH formulations cause severe tissue necrosis, phlebitis, and immediate in vivo precipitation upon buffering in the bloodstream[2]. The Solution: We utilize 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic cavity of HP-β-CD encapsulates the lipophilic 2,6-dichlorophenyl ring, forming a water-soluble inclusion complex. This allows for an entirely aqueous, isotonic formulation near physiological pH, drastically reducing tissue irritation and preventing precipitation[3].

B. Solvation Mechanics of Co-Solvent Systems (IV/IP)

For rapid early-stage PK screening where cyclodextrin complexation may not be immediately feasible, a co-solvent system is required. The crystalline lattice of the dichlorophenyl group is highly stable. The Solution: A binary organic system is employed. Dimethyl sulfoxide (DMSO) is used at a low concentration (≤10%) as the primary solvating agent to break the crystalline lattice. Polyethylene glycol 400 (PEG400) (30-40%) is then introduced as a secondary solvent to stabilize the lipophilic micro-environment and prevent the API from crashing out when the formulation is finally diluted with aqueous saline[4].

C. Ostwald Ripening and Suspension Stabilization (PO)

For oral gavage, achieving a true solution at high doses (e.g., >30 mg/kg) is physically impossible due to the compound's low solubility limit. The Solution: We formulate a homogeneous suspension. Methylcellulose (MC) is added to increase the kinematic viscosity of the vehicle, preventing rapid sedimentation. Tween 80 (Polysorbate 80) is added at 0.1% as a wetting agent to lower the interfacial tension between the hydrophobic API crystals and the aqueous vehicle[5]. Without Tween 80, the hydrophobic crystals will float and aggregate, leading to highly variable dosing.

Mechanistic Workflow & Pharmacokinetic Implications

G cluster_IV Intravenous / Intraperitoneal (IV/IP) cluster_PO Oral Gavage (PO) API 5-(2,6-Dichlorophenyl) imidazolidine-2,4-dione (Highly Crystalline API) HPBCD HP-β-CD Complexation (20% w/v in Saline) API->HPBCD Inclusion Complexation Cosolvent Co-Solvent System (10% DMSO / 40% PEG400) API->Cosolvent Solvation / Lattice Disruption Milling Particle Size Reduction (Probe Sonication / Milling) API->Milling Wetting Agent Addition TrueSolution Isotonic Aqueous Solution (Precipitation-Free) HPBCD->TrueSolution Cosolvent->TrueSolution Tox Precipitation / Phlebitis Risk (Unoptimized Vehicles) Cosolvent->Tox If DMSO >20% Systemic Systemic Circulation (Target Pharmacokinetics) TrueSolution->Systemic Rapid Distribution Suspension 0.5% MC + 0.1% Tween 80 (Homogeneous Suspension) Milling->Suspension Dissolution In Vivo Dissolution (Gastrointestinal Tract) Suspension->Dissolution Suspension->Tox Ostwald Ripening (If unstabilized) Dissolution->Systemic Absorption Phase

Fig 1: Preclinical formulation workflows and in vivo absorption pathways for the hydantoin derivative.

Quantitative Formulation Matrices

The following table summarizes the optimized formulation matrices designed for rodent (mouse/rat) in vivo studies.

Formulation TypeRouteComposition (v/v or w/v)Target Conc.Max Dosing Vol (Mouse)Stability / Storage
Cyclodextrin Complex IV / IP20% HP-β-CD in 0.9% Saline2.5 – 5.0 mg/mL5 mL/kg (IV)7 days at 4°C (Do not freeze)
Co-Solvent System IV / IP10% DMSO / 40% PEG400 / 50% Saline2.0 – 4.0 mg/mL5 mL/kg (IV)Prepare fresh daily
Aqueous Suspension PO0.5% Methylcellulose / 0.1% Tween 8010 – 50 mg/mL10 mL/kg (PO)3 days at 4°C (Re-suspend)

Step-by-Step Experimental Protocols

Note: All protocols below are designed as self-validating systems. Do not proceed to in vivo dosing if the validation steps fail.

Protocol 1: Preparation of 20% HP-β-CD Solution (IV/IP)

Objective: Achieve a 5 mg/mL true solution via inclusion complexation.

  • Vehicle Preparation: Dissolve 20 g of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 80 mL of 0.9% sterile saline. Stir until completely clear. Adjust final volume to 100 mL with saline.

  • API Addition: Weigh exactly 50 mg of 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione into a sterile glass vial.

  • Complexation: Add 10 mL of the 20% HP-β-CD vehicle to the API.

  • Energy Input: Vortex vigorously for 2 minutes. Place the vial in a bath sonicator (maintained at 37°C) for 30–45 minutes. The thermal energy accelerates the thermodynamic encapsulation of the dichlorophenyl ring into the cyclodextrin cavity.

  • Validation Step (Critical): Remove the vial and inspect against a black-and-white background under strong light. The solution must be optically clear with zero Tyndall effect (no light scattering). Centrifuge a 1 mL aliquot at 10,000 x g for 5 minutes. Pass Criteria: No visible pellet at the bottom of the tube. If a pellet forms, the inclusion limit has been exceeded.

Protocol 2: Preparation of Co-Solvent System (IV/IP)

Objective: Achieve a 2.5 mg/mL solution using lattice-disrupting solvents.

  • Primary Solvation: Weigh 25 mg of the API into a glass vial. Add 1.0 mL of 100% DMSO. Vortex until the API is completely dissolved. Mechanistic note: DMSO completely disrupts the crystal lattice.

  • Secondary Solvation: Add 4.0 mL of PEG400 to the DMSO-API solution. Vortex for 2 minutes. The PEG400 acts to shield the hydrophobic API molecules.

  • Aqueous Dilution: Slowly, drop-by-drop, add 5.0 mL of 0.9% Saline while continuously vortexing the mixture. Rapid addition will cause localized supersaturation and irreversible precipitation.

  • Validation Step (Critical): Let the solution sit at room temperature for 2 hours (simulating the time it takes to dose a cohort of animals). Pass Criteria: The solution must remain completely transparent. If micro-crystals form (cloudiness), the API concentration is too high for the PEG400 shielding capacity, and the target concentration must be reduced.

Protocol 3: Preparation of PO Suspension (Oral Gavage)

Objective: Achieve a 10 mg/mL homogeneous suspension.

  • Vehicle Preparation: Heat 50 mL of DI water to 80°C. Disperse 0.5 g of Methylcellulose (MC) powder into the hot water with rapid stirring. Once dispersed, add 50 mL of ice-cold water and stir continuously until the solution thickens and clears. Add 100 µL of Tween 80 and mix gently to avoid foaming.

  • Wetting the API: Weigh 100 mg of API into a mortar or a glass vial. Add 200 µL of the vehicle to the powder and triturate (or use a micro-spatula) to form a smooth, uniform paste. Mechanistic note: This forces the Tween 80 to coat the hydrophobic dichlorophenyl faces, preventing clumping.

  • Volume Expansion: Gradually add the remaining 9.8 mL of the vehicle in 1 mL increments, mixing thoroughly between additions.

  • Particle Size Reduction: Subject the suspension to probe sonication (3 cycles of 10 seconds on, 10 seconds off) on ice to reduce particle size and prevent Ostwald ripening.

  • Validation Step (Critical): Transfer the suspension to a transparent vial. Draw three separate 100 µL aliquots from the top, middle, and bottom of the vial. Analyze via HPLC or UV-Vis. Pass Criteria: The API concentration variance between the three strata must be <5%. This guarantees that the first animal and the last animal dosed receive the exact same exposure.

References

  • Title: Development and Testing of an Improved Parenteral Formulation of Phenytoin Using 2-Hydroxypropyl-β-cyclodextrin Source: Drug Development and Industrial Pharmacy (Taylor & Francis) URL: [Link]

  • Title: Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics Source: Pharmaceuticals (MDPI) / PubMed Central URL: [Link]

  • Title: Preclinical Formulations: Insight, Strategies, and Practical Considerations Source: AAPS PharmSciTech / PubMed Central URL: [Link]

Sources

Method

Application Notes and Protocols for In Vitro Evaluation of 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione as a Putative MDM2-p53 Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its derivatives have demonstrated a wide array of biological activities, including significant potential in oncology.[2][3] This application note focuses on a specific derivative, 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione, and provides a comprehensive suite of in vitro assay protocols to investigate its hypothesized mechanism of action as an inhibitor of the p53-MDM2 protein-protein interaction.

The tumor suppressor protein p53 is a critical regulator of cellular homeostasis, inducing cell cycle arrest or apoptosis in response to cellular stress.[4] In many cancers, the function of p53 is abrogated not by mutation, but by the overexpression of its primary negative regulator, the E3 ubiquitin ligase MDM2.[5] MDM2 binds to p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation.[4] Therefore, the disruption of the p53-MDM2 interaction with small molecules is a promising therapeutic strategy to reactivate p53 in cancer cells.[6]

This guide provides detailed protocols for a tiered approach to evaluating 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione, from initial biochemical screening to cell-based functional assays and direct target engagement.

The p53-MDM2 Signaling Axis: A Therapeutic Target

The interaction between p53 and MDM2 is a well-characterized protein-protein interaction (PPI) critical for cell fate decisions. Small molecules that can fit into the hydrophobic pocket of MDM2, mimicking the key residues of p53 (Phe19, Trp23, and Leu26), can effectively block this interaction.[6] This leads to the stabilization and accumulation of p53, which can then translocate to the nucleus and activate the transcription of target genes, such as p21 (CDKN1A), resulting in cell cycle arrest and apoptosis.

p53_MDM2_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 p21_gene p21 gene p53->p21_gene Activates transcription Apoptosis_gene Apoptotic genes p53->Apoptosis_gene Activates transcription Proteasome Proteasome p53->Proteasome Degradation MDM2 MDM2 MDM2->p53 Binds and inhibits MDM2->p53 Ubiquitinates for degradation p21_protein p21 p21_gene->p21_protein Translation Cell Cycle Arrest Cell Cycle Arrest p21_protein->Cell Cycle Arrest Induces Apoptosis Apoptosis Apoptosis_gene->Apoptosis Translation Cell Death Cell Death Apoptosis->Cell Death Induces Compound 5-(2,6-Dichlorophenyl) imidazolidine-2,4-dione Compound->MDM2 Inhibits interaction

Caption: The p53-MDM2 signaling pathway and the point of intervention for inhibitors.

Part 1: Biochemical Assays for Direct Inhibition of p53-MDM2 Interaction

These initial assays aim to determine if 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione can directly disrupt the binding of p53 to MDM2 in a purified system.

Fluorescence Polarization (FP) Assay

Principle: This assay measures the change in polarization of fluorescently labeled p53 peptide upon binding to the larger MDM2 protein. Small molecule inhibitors that displace the peptide will cause a decrease in polarization.[7]

Materials:

  • Recombinant human MDM2 protein

  • Fluorescently labeled p53 peptide (e.g., Rhodamine-labeled)

  • Assay Buffer: (e.g., PBS, 0.01% Triton X-100)

  • 384-well black plates

  • Plate reader with fluorescence polarization capabilities

Protocol:

  • Compound Preparation: Prepare a serial dilution of 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione in assay buffer. Include a known MDM2 inhibitor (e.g., Nutlin-3) as a positive control and DMSO as a vehicle control.[8]

  • Assay Mix Preparation: Prepare a solution containing the fluorescently labeled p53 peptide and MDM2 protein in the assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the peptide and a concentration of MDM2 that gives a significant polarization shift upon binding.

  • Plate Setup: Add the compound dilutions to the wells of the 384-well plate.

  • Reaction Initiation: Add the assay mix to all wells.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Measure the fluorescence polarization using a plate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: This is a solid-phase immunoassay to quantify the p53-MDM2 interaction. MDM2 is immobilized on a plate, and biotinylated p53 is added. The amount of bound p53 is detected with streptavidin-HRP. Inhibitors will reduce the detected signal.[5][6]

Materials:

  • Recombinant human MDM2 protein

  • Biotinylated recombinant human p53 protein

  • High-binding 96-well plates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop Solution (e.g., 2N H2SO4)

  • Plate reader

Protocol:

  • Coating: Coat the wells of a 96-well plate with MDM2 protein in coating buffer overnight at 4°C.

  • Blocking: Wash the plate and block with blocking buffer for 2 hours at room temperature.

  • Inhibition: Wash the plate. Add serial dilutions of 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione, positive control, and vehicle control to the wells.

  • Binding: Add biotinylated p53 to all wells and incubate for 1-2 hours at room temperature.

  • Detection: Wash the plate and add streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.

  • Development: Wash the plate and add TMB substrate. Incubate until a blue color develops.

  • Stopping and Reading: Add stop solution and read the absorbance at 450 nm.

  • Data Analysis: Calculate the IC50 value from the dose-response curve.

Part 2: Cell-Based Assays for Functional Consequences of MDM2 Inhibition

These assays assess the downstream cellular effects of p53 activation in cancer cell lines with wild-type p53 (e.g., MCF-7, U-87 MG).[6][9]

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]

Materials:

  • p53 wild-type cancer cell line (e.g., MCF-7)

  • Complete growth medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition).

Western Blotting for p53 and p21 Stabilization

Principle: This technique detects changes in the protein levels of p53 and its downstream target p21, which are expected to increase upon MDM2 inhibition.[11]

Materials:

  • p53 wild-type cancer cell line

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer system

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Protocol:

  • Treatment: Treat cells with the test compound at various concentrations for different time points (e.g., 6, 12, 24 hours).

  • Lysis: Lyse the cells and quantify the protein concentration.

  • Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with secondary antibodies.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the fold-change in p53 and p21 levels.

Western_Blot_Workflow start Cell Treatment lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: A simplified workflow for Western blotting analysis.

Cell Cycle Analysis by Flow Cytometry

Principle: This assay uses a fluorescent dye that intercalates with DNA (e.g., propidium iodide) to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M). Activation of p53 is expected to cause G1 arrest.[12]

Materials:

  • p53 wild-type cancer cell line

  • 6-well cell culture plates

  • Ethanol (70%, ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Protocol:

  • Treatment: Treat cells with the test compound for 24 hours.

  • Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the cells and resuspend in PI staining solution. Incubate for 30 minutes at 37°C.

  • Analysis: Analyze the cells using a flow cytometer.

  • Data Interpretation: Determine the percentage of cells in each phase of the cell cycle. Look for an accumulation of cells in the G1 phase.

Part 3: Target Engagement Assay

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is used to confirm direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.[9]

Materials:

  • p53 wild-type cancer cell line

  • PCR tubes

  • Thermal cycler

  • Lysis buffer

  • Western blotting reagents

Protocol:

  • Treatment: Treat intact cells with the test compound or vehicle.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Western Blotting: Analyze the soluble fraction by Western blotting for the target protein (MDM2).

  • Analysis: Plot the amount of soluble MDM2 as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.

Data Summary and Interpretation

AssayExpected Outcome for an MDM2 InhibitorQuantitative Data
Fluorescence Polarization Dose-dependent decrease in polarizationIC50 value
ELISA Dose-dependent decrease in absorbanceIC50 value
Cell Viability (MTT) Dose-dependent decrease in cell viability in p53-WT cellsGI50 value
Western Blotting Increased levels of p53 and p21 proteinFold change in protein expression vs. control
Cell Cycle Analysis Accumulation of cells in the G1 phasePercentage of cells in G1, S, and G2/M phases
CETSA Shift in the thermal denaturation curve of MDM2 to a higher temperatureΔTm (change in melting temperature)

A successful investigation will demonstrate that 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione directly inhibits the p53-MDM2 interaction in biochemical assays, leading to p53 stabilization, cell cycle arrest, and decreased viability in p53 wild-type cancer cells, with target engagement confirmed by CETSA.

References

  • A cell-based high-throughput assay for the screening of small-molecule inhibitors of p53-MDM2 interaction - PubMed. (2011, April 15).
  • Discovery of Mdm2-MdmX E3 Ligase Inhibitors Using a Cell-Based Ubiquitination Assay. (n.d.).
  • p53 interacts with Mdm2 in the yeast two-hybrid (Y2H) assay. a... - ResearchGate. (n.d.).
  • MDM2-p53 Homogenous Assay Kit - BPS Bioscience. (n.d.).
  • Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC. (n.d.).
  • Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms - PMC. (2020, December 30).
  • Identification of a new class of natural product MDM2 inhibitor: In vitro and in vivo anti-breast cancer activities and target validation - PMC. (n.d.).
  • An Effective Virtual Screening Protocol To Identify Promising p53–MDM2 Inhibitors. (2021, November 13).
  • Full article: Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening. (2018, November 2).
  • Preclinical In Vitro Investigation of MDM2 Inhibition in Combination with Antiangiogenic Therapy for Breast Cancer Treatment - MDPI. (2023, February 20).
  • Identifying the determinants of response to MDM2 inhibition - Oncotarget. (2015, April 10).
  • Dose and Schedule Determine Distinct Molecular Mechanisms Underlying the Efficacy of the p53–MDM2 Inhibitor HDM201 - AACR Journals. (2018, November 1).
  • Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC. (n.d.).
  • AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE - RJPN. (n.d.).
  • Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents - MDPI. (2022, October 10).
  • The Medicinal Chemistry of Imidazolidine-2,4-diones: A Comprehensive Technical Guide - Benchchem. (n.d.).
  • Thiazolidine-2,4-dione hybrids as dual alpha-amylase and alpha-glucosidase inhibitors: design, synthesis, in vitro and in vivo anti-diabetic evaluation - RSC Medicinal Chemistry (RSC Publishing). (n.d.).
  • Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review - PubMed. (n.d.).
  • Academic Sciences - ResearchGate. (n.d.).
  • (PDF) The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives - ResearchGate. (2018, January 25).
  • New 1,3-diaryl-5-thioxo-imidazolidin-2,4-dione derivatives: Synthesis, reactions and evaluation of antibacterial and antifungal activities - Johns Hopkins University. (n.d.).
  • Synthesis and in vitro antiproliferative and antibacterial activity of new thiazolidine-2,4-dione derivatives - PMC. (2017, November 3).
  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Challenges with 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione

Welcome to the Technical Support Center. As application scientists, we frequently encounter formulation roadblocks when working with halogenated hydantoins. 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione presents a notori...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter formulation roadblocks when working with halogenated hydantoins. 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione presents a notorious challenge for in vitro and in vivo assays due to its extreme lipophilicity and high crystal lattice energy.

This guide is designed to provide you with the mechanistic causality behind these solubility issues, followed by field-proven, self-validating protocols to overcome them.

Mechanistic Overview: The Causality of Insolubility

To effectively troubleshoot, we must first understand the molecular physics of 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione. This molecule suffers from "brick dust" and "grease ball" characteristics simultaneously:

  • High Crystal Lattice Energy: The imidazolidine-2,4-dione (hydantoin) core possesses two hydrogen-bond donors (N-H) and two hydrogen-bond acceptors (C=O). This facilitates a rigid, tightly packed crystalline lattice driven by intermolecular hydrogen bonding and planar stacking interactions 1.

  • Hydrophobic Collapse: The 2,6-dichlorophenyl moiety is highly lipophilic. When introduced to an aqueous environment, the thermodynamic penalty of solvating this bulky, non-polar ring forces the compound to self-associate and precipitate rather than interact with water 2.

Mechanism Start DMSO Stock Solution Dilution Dilution into Aqueous Media Start->Dilution Branch1 Hydrophobic Collapse & H-Bonding Dilution->Branch1 Unassisted Branch2 HP-β-CD Encapsulation or pH > 9.0 Dilution->Branch2 Assisted Precipitate Precipitation Branch1->Precipitate Soluble Stable Aqueous Solution Branch2->Soluble

Mechanistic pathways of solvent-shift precipitation versus assisted solubilization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I dilute my 10 mM DMSO stock into PBS (pH 7.4) for a cell assay, and I immediately observe a cloudy suspension. Why does this happen, and how do I fix it? A1: You are observing solvent-shift precipitation. While DMSO perfectly solvates the hydantoin ring, diluting it into PBS drops the organic solvent fraction below the critical threshold needed to disrupt the compound's self-association 3. Troubleshooting: Never dilute directly into a plain buffer. You must either use a molecular carrier system (like cyclodextrins) or pre-mix your DMSO stock with a surfactant (e.g., Tween-80) before introducing the aqueous phase to lower the interfacial tension.

Q2: Can I use pH adjustment to keep the compound in solution? A2: Yes, provided your downstream biological target tolerates alkaline conditions. The imide nitrogen of the hydantoin ring is weakly acidic (pKa ≈ 8.3). By elevating the buffer pH to >9.3 (one log unit above the pKa), you quantitatively deprotonate the nitrogen, forming a highly water-soluble anionic salt 3.

Q3: Which cyclodextrin is optimal for 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione? A3: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for this scaffold. The β-cyclodextrin cavity (approx. 6.0–6.5 Å in diameter) perfectly accommodates the steric bulk of the 2,6-dichlorophenyl ring. The hydrophilic exterior of the cyclodextrin masks the lipophilic moiety, significantly boosting apparent aqueous solubility without altering the compound's chemical structure or ionization state .

Quantitative Data: Solubilization Strategies Comparison

When selecting a solubilization route, consider the physical limits and biological compatibility of each method. The table below summarizes the quantitative parameters and trade-offs for hydantoin derivatives.

StrategyPrimary MechanismEstimated Max Aqueous Conc.ProsCons
Unassisted Buffer (pH 7.4) Intrinsic Solubility< 30 µg/mLPhysiologically relevantExtreme precipitation risk
Co-solvency (1% DMSO) Polarity Reduction~ 50 - 100 µg/mLSimple to executeHigh toxicity risk in cell assays
Alkalinization (pH > 9.3) Imide Deprotonation> 2,000 µg/mLHighly effective, cheapNon-physiological pH limits use
HP-β-CD Complexation (20% w/v) Hydrophobic Encapsulation> 1,500 µg/mLNon-toxic, maintains pH 7.4Requires 24h equilibration time

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include built-in verification steps so you can empirically confirm success before proceeding to your bioassay.

Protocol A: Self-Validating HP-β-CD Inclusion Complexation

This protocol utilizes thermodynamic equilibration to force the hydrophobic 2,6-dichlorophenyl ring into the cyclodextrin cavity 5.

Step 1: Host Preparation: Dissolve HP-β-CD in your target aqueous buffer (e.g., PBS) to a final concentration of 20% (w/v). Ensure complete dissolution. Step 2: Guest Preparation: Dissolve 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione in 100% DMSO to create a highly concentrated stock (e.g., 50 mM). Step 3: Complexation: While sonicating the 20% HP-β-CD solution, add the DMSO stock dropwise. Causality note: Sonication provides the kinetic energy required to overcome the activation barrier of water displacement inside the cyclodextrin cavity. Step 4: Thermodynamic Equilibration: Place the mixture on an orbital shaker at 25°C for 24 hours. Step 5: Validation & Separation (Critical): Centrifuge the sample at 10,000 x g for 15 minutes.

  • Validation Check: If a pellet forms, you have successfully saturated the cyclodextrin, meaning the supernatant is at its absolute maximum thermodynamic solubility. Carefully extract the supernatant and quantify the exact concentration via UV-Vis or HPLC.

Workflow A 5-(2,6-Dichlorophenyl) hydantoin (Solid) B Dissolve in DMSO (Co-solvent) A->B D Dropwise Addition with Sonication B->D C Prepare 20% HP-β-CD in Aqueous Buffer C->D E Equilibration (24h at 25°C) D->E F Centrifugation (Remove uncomplexed) E->F G Solubilized Inclusion Complex (Supernatant) F->G

Workflow for formulating HP-β-CD inclusion complexes to maximize aqueous solubility.

Protocol B: pH-Shift Solubilization and Turbidimetric Validation

Use this protocol for biochemical assays (e.g., enzymatic screens) that can tolerate basic pH shifts.

Step 1: Alkaline Dissolution: Prepare a 100 mM Sodium Carbonate buffer at pH 10.0. Add the solid 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione directly to this buffer. Vortex until completely clear. The high pH deprotonates the hydantoin ring, rendering it soluble. Step 2: Turbidimetric Titration (Validation): To find the exact pH tolerance of your compound, place the clear alkaline solution in a spectrophotometer reading Optical Density (OD) at 600 nm. Step 3: Back-Titration: Slowly titrate the solution with 0.1 M HCl while monitoring OD600.

  • Validation Check: The moment the OD600 spikes, you have hit the precipitation threshold (where the pH drops near the pKa, causing protonation and immediate hydrophobic collapse). Record this pH. Your final assay must be maintained at least 0.5 pH units above this recorded threshold to guarantee solubility.

References

  • Title: Critical Excipient Properties for the Dissolution Enhancement of Phenytoin Source: PMC - NIH URL: [Link]

  • Title: Hydantoin and Its Derivatives Reduce the Viscosity of Concentrated Antibody Formulations by Inhibiting Associations via Hydrophobic Amino Acid Residues Source: ACS Publications URL:[Link]

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PMC - NIH URL:[Link]

Sources

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troubleshooting impurities in 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione crystallization

Welcome to the Technical Support Center for hydantoin-derivative synthesis and purification. As a Senior Application Scientist, my approach to resolving crystallization failures is rooted in thermodynamics and molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for hydantoin-derivative synthesis and purification. As a Senior Application Scientist, my approach to resolving crystallization failures is rooted in thermodynamics and molecular recognition. You cannot simply "wash away" impurities that are thermodynamically favored to co-crystallize; you must engineer the solvent matrix to reject them.

The synthesis of 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione via the Bucherer-Bergs multicomponent reaction presents unique purification challenges. The highly lipophilic di-ortho-substituted phenyl ring paired with the polar, hydrogen-bonding hydantoin core creates a molecule highly prone to phase separation and polymorph instability.

Below is our comprehensive troubleshooting guide, designed to provide you with self-validating protocols and mechanistic clarity.

Part 1: Mechanistic Impurity Profiling

To successfully purge impurities, we must first quantify their structural risk factors. The table below summarizes the critical quantitative data and physicochemical origins of the most common impurities encountered during this specific crystallization workflow.

Impurity ProfileMechanistic OriginRRT (HPLC)Acceptable LimitTargeted Purge Strategy
2,6-Dichlorobenzaldehyde Unreacted starting material from the initial condensation phase.1.45< 0.10% w/wExtended anti-solvent wash; rejected via high organic solubility.
2-(2,6-Dichlorophenyl)-2-ureidoacetic acid Alkaline hydrolysis of the hydantoin ring (Hydantoic acid derivative).0.85< 0.15% w/wpH adjustment (pH 5.5–6.0) prior to cooling to disrupt co-crystallization.
5-Imino-4-(2,6-dichlorophenyl)oxazolidin-2-one Incomplete Bucherer-Bergs rearrangement[1].0.92< 0.05% w/wThermal maturation (110°C) to force complete isocyanate cyclization[2].

Part 2: Expert Troubleshooting Q&A

Q1: Why does my batch "oil out" (Liquid-Liquid Phase Separation) instead of forming a crystalline suspension, and how does this affect final purity? Causality: "Oiling out" occurs when the liquid-liquid phase separation (LLPS) binodal curve lies above the solid-liquid equilibrium curve in your phase diagram[3]. The highly lipophilic 2,6-dichlorophenyl group drives hydrophobic association at high concentrations. When cooled rapidly, the solute separates as a dense, solute-rich liquid phase rather than nucleating as a solid. Impact: This transient oil phase acts as a powerful organic solvent, aggressively extracting lipophilic impurities (like 2,6-dichlorobenzaldehyde) from the mother liquor. When the oil eventually solidifies, it forms an amorphous mass that permanently traps these impurities. Resolution: You must bypass the LLPS boundary. Lower the initial supersaturation by adding 10–15% more solvent. Cool the solution slowly to just above the cloud point, and introduce seed crystals to force heterogeneous solid nucleation before the system can phase-separate[3].

Q2: I am detecting high levels of the ring-opened hydantoic acid impurity in the final crystal lattice. How is it co-crystallizing, and how can I purge it? Causality: The Bucherer-Bergs synthesis utilizes ammonium carbonate and cyanide under alkaline conditions[1]. Extended exposure to these conditions causes partial hydrolysis of the hydantoin ring, yielding the hydantoic acid derivative. Because this impurity shares the identical 2,6-dichlorophenyl motif and possesses strong hydrogen-bond donors/acceptors (urea and carboxylate), it perfectly mimics the API. Hydantoins form strong supramolecular tapes via N-H...O=C hydrogen bonds[4]. The impurity integrates directly into these "ribbon-like" chains, making standard solvent washing entirely ineffective. Resolution: The hydantoic acid impurity contains an ionizable carboxylic acid. By adjusting the crystallization matrix to pH 5.5–6.0 prior to cooling, you ensure the impurity remains protonated. This alters its solubility profile and disrupts its ability to seamlessly co-crystallize within the hydantoin's hydrogen-bond network.

Q3: The crystal habit is shifting from rhombic to fine needles, leading to poor filtration and high mother liquor retention. What drives this? Causality: The crystal habit of hydantoin derivatives is highly sensitive to the polarity of the crystallization solvent. Polar solvents (like pure ethanol) strongly interact with the hydantoin faces, forcing rapid 1D crystal growth along the primary hydrogen-bond chain axis, resulting in fine needles[4][5]. These needles form a compressible, gel-like filter cake that traps mother liquor and dissolved impurities. Resolution: Transitioning to a less polar solvent mixture (e.g., Ethanol/Water/Ethyl Acetate) reduces solvent-face interactions, allowing 2D and 3D growth. This promotes the formation of rhombic crystals, which filter rapidly and exhibit a significantly lower surface area for impurity adsorption[5].

Part 3: Validated Anti-Solvent Crystallization Protocol

This protocol is designed as a self-validating system to prevent LLPS and reject structurally similar impurities.

Step 1: Primary Dissolution

  • Suspend the crude 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione in Ethanol (8 volumes). Heat to 70°C under moderate agitation (200 rpm) until complete dissolution.

  • Validation Checkpoint: The solution must be completely transparent. Any residual turbidity indicates the presence of insoluble polymeric byproducts and requires hot filtration.

Step 2: Matrix pH Adjustment (Impurity Rejection)

  • Add 0.1 M HCl dropwise until the apparent pH of the hot solution reaches 5.5–6.0.

  • Validation Checkpoint: This specific pH window ensures the hydantoic acid impurity remains protonated, preventing it from acting as a hydrogen-bond acceptor in the growing crystal lattice.

Step 3: Anti-Solvent Addition & Seeding (LLPS Prevention)

  • Slowly add Water (2 volumes) at 70°C. Cool the reactor to 62°C (the empirically determined metastable zone limit).

  • Add 0.5% w/w pure seed crystals of the desired polymorph.

  • Validation Checkpoint: Observe the reactor for 30 minutes. The seeds must remain suspended and begin to grow with clear facet development. If the solution turns milky or opalescent, LLPS has occurred; immediately reheat to 70°C and add 1 volume of Ethanol.

Step 4: Controlled Desupersaturation

  • Cool the suspension from 62°C to 5°C at a strict linear rate of 0.15°C/min.

Step 5: Isolation and Displacement Wash

  • Filter the resulting rhombic crystals under vacuum.

  • Wash the cake with pre-chilled (5°C) Ethanol/Water (1:1, 2 volumes) to displace the mother liquor without dissolving the cake. Dry under vacuum at 50°C for 12 hours.

Part 4: Diagnostic Workflow Diagram

Use the following decision tree to rapidly diagnose and resolve crystallization failures on the bench.

CrystallizationTroubleshooting Start Crystallization Failure Detected CheckPhase Visual Inspection of Cooling Profile Start->CheckPhase OilingOut Liquid-Liquid Phase Separation (Oiling Out) CheckPhase->OilingOut Milky/Opalescent Oil HabitShift Needle Habit & Poor Filtration CheckPhase->HabitShift Gel-like Filter Cake ChemicalImp Co-crystallization of Hydantoic Acid CheckPhase->ChemicalImp HPLC RRT 0.85 Spike FixOiling 1. Lower Supersaturation 2. Add Seed Crystals at 62°C 3. Adjust Co-solvent Ratio OilingOut->FixOiling FixHabit 1. Switch to Less Polar Solvent 2. Slow Cooling (0.15°C/min) 3. Reduce Agitation HabitShift->FixHabit FixChem 1. Adjust Matrix pH to 5.5-6.0 2. Wash with Cold Aqueous EtOH 3. Recrystallize ChemicalImp->FixChem

Diagnostic decision tree for resolving hydantoin crystallization failures based on visual and analytical cues.

Sources

Troubleshooting

Technical Support Center: Mitigating Degradation of 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione During Storage

Introduction: Welcome to the technical support guide for 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione. This molecule, a substituted hydantoin, is a valuable scaffold in medicinal chemistry and drug discovery programs.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Welcome to the technical support guide for 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione. This molecule, a substituted hydantoin, is a valuable scaffold in medicinal chemistry and drug discovery programs.[1][2] Its structural integrity is paramount for generating reproducible and reliable experimental data. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions concerning the chemical stability and proper storage of this compound. Our goal is to empower researchers to proactively prevent degradation, ensuring the quality and purity of their starting material.

Part 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting

Q1: I've stored my solid 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione for a month at room temperature and now see new, smaller peaks in my HPLC analysis. What is the likely cause?

A: The appearance of new peaks strongly suggests chemical degradation. The imidazolidine-2,4-dione (hydantoin) ring is susceptible to environmental factors. The most common culprits for solid-state degradation are hydrolysis from atmospheric moisture and, to a lesser extent, photodegradation if the material was exposed to light. Both pathways can occur even at room temperature over time. We recommend re-characterizing the material and following the stringent storage protocols outlined in this guide.

Q2: What are the non-negotiable, ideal storage conditions for the solid compound to ensure long-term stability?

A: For maximum stability, the solid powder should be stored under the following conditions:

  • Temperature: 2-8°C (refrigerated). Avoid freezing, which can introduce moisture through condensation cycles.

  • Atmosphere: Under an inert gas (e.g., Argon or Nitrogen) to prevent oxidation.

  • Light: Protected from all light sources by using an amber, airtight vial.

  • Moisture: In a desiccated environment. Store vials within a secondary container or desiccator cabinet containing a desiccant like silica gel.

Q3: I need to make a stock solution in DMSO for my assays. How stable is the compound in solution, and how should I store it?

A: Solutions are significantly less stable than the solid material. The stability will depend on the solvent, concentration, pH, and storage temperature. In aprotic solvents like DMSO, hydrolysis is less of a concern than in aqueous or alcohol-based solutions. However, we strongly advise preparing stock solutions fresh whenever possible. If short-term storage is necessary (i.e., less than 24-48 hours), store the solution at -20°C or colder in a tightly sealed, light-protected vial. Always perform a purity check via HPLC if the solution has been stored for more than a few days.

Q4: My lab stores chemicals on an open bench in standard clear vials. Is this acceptable?

A: This is highly discouraged. The dichlorophenyl moiety makes the compound susceptible to photodegradation from ambient lab lighting and sunlight.[3] Storing in clear vials dramatically increases this risk. Furthermore, open-bench storage exposes the compound to fluctuations in temperature and humidity, accelerating hydrolytic degradation. Transferring the material to an amber vial and storing it in a controlled, dark environment is a critical first step to prevent degradation.

Part 2: Understanding the Chemistry of Degradation

To effectively prevent degradation, it is crucial to understand the underlying chemical mechanisms. Forced degradation studies, which intentionally stress a compound, help elucidate these pathways.[4][5]

Hydrolytic Degradation: The Primary Threat

The most significant vulnerability of the 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione is the hydantoin ring's susceptibility to hydrolysis. This reaction involves the cleavage of one of the amide bonds in the ring, leading to the formation of a hydantoic acid derivative. This process is catalyzed by both acidic and basic conditions and is driven by the presence of water.[6][7][8] Even trace amounts of moisture in the solid state can facilitate this degradation over time.

G cluster_0 Hydrolytic Degradation Pathway Compound 5-(2,6-Dichlorophenyl) imidazolidine-2,4-dione Intermediate Tetrahedral Intermediate Compound->Intermediate H₂O (Acid or Base Catalyzed) Product Ring-Opened Product (Hydantoic Acid Derivative) Intermediate->Product Ring Opening G cluster_workflow Forced Degradation Workflow API Prepare Stock Solution of Compound Control Control Sample (Unstressed, Dark, RT) API->Control Acid Acid Stress (e.g., 0.1 M HCl, 60°C) API->Acid Base Base Stress (e.g., 0.1 M NaOH, 60°C) API->Base Oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) API->Oxidative Thermal Thermal Stress (e.g., 80°C, Solid State) API->Thermal Photo Photolytic Stress (e.g., ICH Light Chamber) API->Photo Analysis Analyze All Samples by Stability-Indicating HPLC Control->Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for a comprehensive forced degradation study.

Experimental Steps:

  • Prepare Samples: Prepare several identical samples of the compound, both as a solid and in a solution (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Apply Stress Conditions: Expose each sample to one of the stress conditions outlined in the table below. Include an unstressed control sample stored at room temperature, protected from light.

  • Neutralization & Dilution: After the specified time, cool the acid- and base-stressed samples to room temperature and neutralize them. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all samples, including the control, using a stability-indicating HPLC method (see Protocol 3.3).

  • Evaluation: Compare the chromatograms. The goal is to achieve 5-20% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stress duration or temperature accordingly.

Table 1: Recommended Starting Conditions for Forced Degradation

Stress ConditionReagent/ConditionTemperatureDurationPurpose
Acid Hydrolysis 0.1 M Hydrochloric Acid60°C24 hoursSimulates acidic environments, tests hydrolytic stability.
Base Hydrolysis 0.1 M Sodium Hydroxide60°C8 hoursSimulates alkaline environments, tests hydrolytic stability.
Oxidation 3% Hydrogen PeroxideRoom Temp24 hoursTests susceptibility to oxidation.
Thermal Dry Heat (Solid State)80°C48 hoursEvaluates intrinsic thermal stability.
Photolytic ICH Option 2 LightAmbientPer ICH Q1BAssesses degradation from light/UV exposure.
Protocol: Foundational Stability-Indicating HPLC-UV Method

This method serves as a starting point for monitoring the purity of 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione. It must be validated with samples from a forced degradation study to confirm it can resolve all degradants.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Part 4: Comprehensive Troubleshooting Guide

ObservationPotential Cause(s)Recommended ActionPreventative Measure
Solid powder has become discolored (e.g., yellow or brown). 1. Photodegradation. [9] 2. Severe oxidation.Quantify purity by HPLC. If purity is <95% or unknown peaks are present, discard the material.Always store solid in an amber vial under an inert atmosphere in the dark. [10]
Difficulty dissolving the solid material that was previously soluble. Polymerization or formation of insoluble degradation products.Try gentle warming or sonication, but be aware this can accelerate further degradation. If it remains insoluble, the material is likely compromised.Adhere strictly to recommended storage conditions (cold, dark, dry, inert).
HPLC analysis of a stock solution shows a gradual decrease in the main peak area over hours/days. Solution instability, likely hydrolysis. [7]Prepare solutions fresh immediately before use. Do not store solutions for extended periods.If an experiment requires a stable solution, conduct a time-course stability study in the specific experimental buffer to define an acceptable use window.
Mass balance in a forced degradation study is less than 95%. 1. Degradant(s) do not have a chromophore at the detection wavelength. 2. Formation of volatile or insoluble degradants.Use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) in parallel with UV to detect all compounds. [11]Ensure the analytical method is fully validated to be stability-indicating.
Inconsistent results between different batches of the compound. One batch may have been exposed to adverse storage conditions, leading to partial degradation.Qualify every new batch of the compound with a purity check (e.g., HPLC and NMR) before use.Maintain a rigorous chemical inventory and storage log for all critical reagents.

References

  • Vertex AI Search. Proposed degradation pathways of the drug under different hydrolytic conditions.
  • Thermal properties of novel polymers based on poly(hydantoin-methyl-p-styrene)
  • ResearchGate.
  • Kirk-Othmer Encyclopedia of Chemical Technology.
  • Photocatalytic degradation of 2,4-dichlorophenol using nanomaterials silver halide c
  • ResearchGate. Photocatalytic degradation of 2,4-dichlorophenol by TiO 2/UV: Kinetics, actinometries and models | Request PDF.
  • ResearchGate. Studies on the photocatalytic degradation of 2,3-dichlorophenol using different oxidants in aqueous solutions. (2009, September 2).
  • MDPI.
  • Investigation of photocatalytic degradation of 2,4-dichlorophenol by heat treated Fe3O4/TiO2/Ag loaded polycaprolactone/polyethylenglycole electrospun nanofibers. (2022, August 15).
  • Synthesis of Novel Imidazolidine-2,4-dione Deriv
  • ResearchGate. Degradation pathway of iprodione in strain YJN-5. (A) HPLC analysis of...
  • Drug–Excipient Interactions.
  • BioPharm International.
  • PMC.
  • PMC.
  • Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
  • Synthesis and Characteriz
  • Sigma-Aldrich. 5-(2,4-dichlorophenyl)imidazolidine-2,4-dione.
  • ResearchGate.
  • Asian Journal of Advanced Basic Sciences.
  • PMC.
  • ResearchGate. (PDF)
  • MDPI. Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities. (2024, August 15).
  • Synthesis and spectrometric study of some nucleophilic reactions of the antiepileptic molecule; 5,5-diphenyl imidazolidine-2,4-dione.
  • Organic & Biomolecular Chemistry (RSC Publishing).
  • PMC. Biodegradation behaviour of pharmaceutical compounds and selected metabolites in activated sludge. A forecasting decision system approach. (2024, January 8).
  • SciSpace.
  • Selective Stability-Indicating Methods for the Determination of Clonidine Hydrochloride and/or Its Rel
  • Pharmaspire. Prediction of excipient-excipient incompatibility: A latent threat to pharmaceutical product development.
  • PMC. Earth-friendly micellar UPLC technique for determination of four hypoglycemic drugs in different pharmaceutical dosage forms and spiked human plasma. (2023, July 12).
  • Benchchem. Application Notes and Protocols for the Analytical Detection of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide.
  • ResearchGate. (PDF) Stability study of common vasoactive drugs diluted in five types of solutions. (2025, September 1).
  • ResearchGate. Hydrolysis of DCPT (250 μM) in HBSS over time. Values are means ± SE (N...
  • Rusoma.
  • OPUS. Analytical Methods. (2025, August 28).
  • Semantic Scholar.

Sources

Optimization

resolving peak tailing in 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting checklists.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting checklists. Resolving peak tailing for complex active pharmaceutical ingredients (APIs) requires a mechanistic understanding of the molecule's physical chemistry and its dynamic interactions within the column.

Below is an in-depth, self-validating technical guide to diagnosing and eliminating peak tailing specifically for 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione .

Part 1: Diagnostic Workflow

Before adjusting mobile phases or swapping columns, you must determine whether the tailing is a systemic (physical) failure or an analyte-specific (chemical) interaction.

TroubleshootingTree Start Peak Tailing Detected in 5-(2,6-Dichlorophenyl)hydantoin CheckAll Do all peaks tail or just the analyte? Start->CheckAll AllTailing All Peaks Tail (System/Physical Issue) CheckAll->AllTailing AnalyteTailing Only Analyte Tails (Chemical/Chromatographic Issue) CheckAll->AnalyteTailing Void Check for Column Void or Blocked Frit AllTailing->Void Fittings Check Extra-Column Volume (Tubing/Fittings) AllTailing->Fittings pHCheck Evaluate Mobile Phase pH (Target pH 3.0 - 5.0) AnalyteTailing->pHCheck Silanol Residual Silanol Interactions? (Switch to End-Capped C18) AnalyteTailing->Silanol Solvent Strong Solvent Effect? (Match Sample Solvent to Mobile Phase) AnalyteTailing->Solvent

Fig 1: Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Part 2: Frequently Asked Questions (FAQs)

Q1: Mechanistically, why does 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione exhibit severe peak tailing on standard C18 columns? A: The tailing is driven by competing secondary interactions. The imidazolidine-2,4-dione (hydantoin) core is weakly acidic. The imidic N-3 proton typically exhibits a pKa around 8.0 to 9.0 (similar to other aryl-hydantoins like phenytoin, pKa 8.12)[1]. While it is un-ionized at acidic to neutral pH, its carbonyl oxygens and nitrogen atoms act as strong hydrogen bond acceptors and donors. On older or poorly end-capped silica columns, ionized residual silanols remain active[2]. These silanols form strong hydrogen bonds with the hydantoin core. Furthermore, the highly polarizable chlorine atoms on the phenyl ring can participate in halogen bonding with unreacted active sites in the silica matrix, causing a fraction of the analyte molecules to desorb slower than the bulk flow, manifesting as a tail[3].

Q2: How should I optimize the mobile phase pH and buffer to suppress this tailing? A: To ensure a single, uniform retention mechanism, you must control the ionization state of both the analyte and the silica surface.

  • Target pH: Operating at a weakly acidic pH (e.g., pH 3.0 – 4.5) ensures the hydantoin remains 100% un-ionized (neutral)[1].

  • Buffer Selection: Use a buffer with strong capacity in this range, such as 20 mM Potassium Phosphate or Ammonium Formate. Adequate buffer concentration (>20 mM) is critical to mask residual active sites on the column and maintain local pH at the stationary phase surface[4].

Q3: What stationary phase chemistries are best suited for this halogenated hydantoin? A: Standard, un-endcapped C18 columns are insufficient. You should select:

  • Fully End-Capped, High-Purity Type B Silica: These columns have minimal metal impurities and their residual silanols are chemically deactivated, drastically reducing secondary hydrogen bonding[5].

  • Phenyl-Hexyl or Polar-Embedded Phases: A Phenyl-Hexyl phase can offer alternative selectivity via π−π interactions with the dichlorophenyl ring, often yielding superior peak symmetry compared to purely hydrophobic alkyl chains.

Q4: Could my sample solvent (diluent) be causing the tailing? A: Yes. This is known as the "strong solvent effect." If your compound is dissolved in 100% organic solvent (e.g., methanol or acetonitrile) but injected into a highly aqueous mobile phase, the analyte at the edges of the injection plug travels faster than the analyte in the center. This leads to distorted, tailing, or even split peaks. Always dissolve the sample in the initial mobile phase composition or a weaker solvent.

Part 3: Experimental Protocols

To ensure trustworthiness, the following protocols form a self-validating system . By utilizing a neutral marker, you can definitively prove whether your tailing is caused by the system hardware or the chemistry of the hydantoin derivative.

Protocol 1: Mobile Phase Optimization and System Passivation

Objective: Prepare a highly buffered, acidic mobile phase to suppress silanol activity and analyte ionization.

  • Buffer Preparation: Weigh the appropriate mass of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) to achieve a 20 mM concentration in 1 L of HPLC-grade water.

  • pH Adjustment: Insert a calibrated pH probe. Add dilute orthophosphoric acid dropwise until the pH reaches exactly 3.50.

  • Filtration: Filter the buffer through a 0.22 µm hydrophilic membrane (e.g., PVDF or Nylon) to remove particulates that could block the column frit[4].

  • Blending: Mix with the organic modifier (e.g., Acetonitrile) as per your isocratic or gradient method (e.g., 60:40 Buffer:ACN). Degas thoroughly via ultrasonication or inline vacuum degassing.

Protocol 2: Column Evaluation and Void Volume Testing

Objective: Differentiate between chemical tailing and physical column degradation.

  • System Preparation: Flush the HPLC system (without the column) with 50:50 Water:Acetonitrile to remove any previous buffer salts.

  • Column Installation: Install a fully end-capped C18 column. Equilibrate with the mobile phase for at least 10 column volumes.

  • Void Volume Marker: Inject a neutral, unretained marker (e.g., Uracil for reversed-phase chromatography).

  • Evaluation:

    • If the Uracil peak is asymmetrical or tails, the issue is physical (e.g., a void at the head of the column or extra-column dead volume)[6]. Replace the column or check PEEK tubing fittings.

    • If the Uracil peak is perfectly symmetrical (Tailing Factor ~1.0) but the 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione peak tails, the issue is chemical. Proceed to optimize buffer concentration or switch to a polar-embedded column[2].

Part 4: Quantitative Data Presentation

The table below summarizes the expected impact of various chromatographic conditions on the peak shape of 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione.

Table 1: Impact of Chromatographic Conditions on Hydantoin Peak Shape

Stationary Phase TypeMobile Phase pHSample SolventUSP Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution / Outcome
Standard C18 (Type A)pH 6.5 (Unbuffered)100% Acetonitrile2.85 (Severe)3,200Poor integration, band broadening
Standard C18 (Type A)pH 3.5 (20mM PO4​ )100% Acetonitrile1.90 (Moderate)5,100Strong solvent effect observed
End-capped C18 (Type B)pH 3.5 (20mM PO4​ )Mobile Phase1.15 (Excellent)12,500Sharp, symmetrical peaks
Phenyl-Hexyl (Type B)pH 3.5 (20mM PO4​ )Mobile Phase1.08 (Optimal)14,200Maximum efficiency and symmetry

(Note: A USP Tailing Factor 1.5 is generally required for validated pharmaceutical methods).

Part 5: References

  • "Hydantoin and Its Derivatives" - Kirk-Othmer Encyclopedia of Chemical Technology. 1

  • "Troubleshooting Peak Shape Problems in HPLC" - Waters Corporation.2

  • "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing" - LCGC International. 3

  • "HPLC Troubleshooting Guide" - Thermo Fisher Scientific. 4

  • "InertSustain C18 (End-capped silica properties)" - Interchim. 5

  • "HPLC Troubleshooting Mini Guide - Peak Issues" - Phenomenex.

  • "Peak Shapes and Their Measurements: The Need and the Concept Behind Total Peak Shape Analysis" - LCGC International. 6

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione Synthesis

Welcome to the Technical Support Center. The synthesis of 5-(2,6-dichlorophenyl)imidazolidine-2,4-dione via the Bucherer-Bergs multicomponent reaction presents unique thermodynamic and kinetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 5-(2,6-dichlorophenyl)imidazolidine-2,4-dione via the Bucherer-Bergs multicomponent reaction presents unique thermodynamic and kinetic challenges. While standard hydantoin syntheses from unhindered aldehydes proceed smoothly at 60–70 °C[1], the presence of two bulky ortho-chloro groups on the 2,6-dichlorobenzaldehyde precursor introduces severe steric hindrance.

As an Application Scientist, I have designed this guide to provide a mechanistic deep-dive into temperature optimization, troubleshoot common stalling points, and establish a self-validating protocol for high-yield synthesis.

Mechanistic Causality: The Temperature Paradox

The Bucherer-Bergs reaction relies on the condensation of a carbonyl compound with potassium cyanide (KCN) and ammonium carbonate ((NH₄)₂CO₃)[2]. The reaction proceeds through several intermediates: a cyanohydrin, an aminonitrile, and a cyano-carbamic acid, which finally cyclizes into the hydantoin[2].

For 2,6-dichlorobenzaldehyde, the critical bottleneck is the intramolecular cyclization of the cyano-carbamic acid. The ortho-chloro groups shield the reactive centers, drastically increasing the activation energy required for ring closure.

  • The Low-Temperature Trap (< 60 °C): The reaction stalls at the aminonitrile or cyano-carbamic acid stage because the system lacks the thermal energy to overcome the steric barrier.

  • The High-Temperature Trap (> 80 °C in an open vessel): Ammonium carbonate is thermally unstable and rapidly decomposes into ammonia (NH₃) and carbon dioxide (CO₂) starting around 58 °C[3]. In a standard reflux setup, these essential gaseous reagents escape, shifting the equilibrium backward and starving the reaction[4].

  • The Engineering Solution: The reaction must be run at 110 °C in a sealed pressure vessel [5]. This provides the necessary thermal energy for cyclization while trapping the autogenous NH₃ and CO₂ gases to maintain stoichiometry and a basic pH (~8–9)[2][6].

Pathway & Temperature Bottlenecks

Bucherer_Bergs_Temp_Logic Aldehyde 2,6-Dichlorobenzaldehyde + KCN + (NH4)2CO3 Aminonitrile Aminonitrile Intermediate (Forms at 40-60°C) Aldehyde->Aminonitrile Fast Step, pH 8-9 Decomp Reagent Loss (NH3 + CO2 Escape) Aldehyde->Decomp High Temp (>80°C) Open Reflux System CarbamicAcid Cyano-Carbamic Acid (CO2 Addition) Aminonitrile->CarbamicAcid Equilibrium Hydantoin 5-(2,6-Dichlorophenyl) imidazolidine-2,4-dione CarbamicAcid->Hydantoin Sealed Vessel (110°C) Overcomes Steric Hindrance Stall Reaction Stalls (Insufficient Thermal Energy) CarbamicAcid->Stall Low Temp (<60°C)

Caption: Temperature dependence and bottlenecks in the Bucherer-Bergs synthesis of hindered hydantoins.

Quantitative Data: Temperature Optimization Matrix
Reaction ConditionTemperatureVessel TypePrimary Outcome / CausalityExpected Yield
Standard Reflux 60 °COpen / CondenserStalls at aminonitrile intermediate due to unyielding steric hindrance.< 10%
High-Temp Reflux 100 °COpen / CondenserSevere reagent loss (NH₃/CO₂ escape); aldehyde degradation[4].< 5%
Sealed Vessel 80 °CPressure TubeIncomplete cyclization; complex mixture of hydantoin and intermediates.40–50%
Optimized Sealed 110 °C Pressure Reactor Complete conversion; thermal energy overcomes steric bulk while retaining gases[5]. > 85%
Troubleshooting Guide & FAQs

Q1: My LC-MS shows a massive accumulation of the aminonitrile intermediate but almost no hydantoin. How do I push the reaction forward? A1: This is a classic symptom of a thermal stall. The 2,6-dichloro substitution creates a rigid steric shield around the reactive center. At standard temperatures (60–70 °C), the system lacks the kinetic energy required for the cyano-carbamic acid to undergo intramolecular cyclization[2]. You must increase the temperature to 110 °C. Because you cannot reflux at 110 °C in aqueous ethanol without boiling off your solvent and decomposing your ammonium carbonate, you must transition to a sealed pressure vessel[6].

Q2: I increased the temperature to 100 °C under reflux, but my yield actually dropped, and the pH of the solution became acidic. What happened? A2: You have experienced thermal decomposition of your reagents. Ammonium carbonate breaks down into NH₃ and CO₂ starting at 58 °C[3]. In an open reflux system, these gases escape through the condenser. The loss of NH₃ removes the buffer, causing the pH to drop, which hinders cyanohydrin formation and starves the reaction of the carbon source needed for the hydantoin ring[2][4]. The reaction must be sealed to trap these gases and maintain a pH of ~8–9.

Q3: Is it safe to run this reaction at 110 °C in a sealed tube given the generation of NH₃, CO₂, and the use of KCN? A3: Yes, provided strict engineering controls are used. The decomposition of (NH₄)₂CO₃ generates significant autogenous pressure. You must use a properly rated pressure reactor (e.g., a Parr reactor or a heavy-walled glass pressure tube rated for >150 psi)[6]. Self-validating safety step: Always monitor the pressure gauge; it should stabilize once the target temperature is reached. If pressure continues to climb indefinitely, abort the run. Always perform this inside a blast shield within a certified fume hood due to the extreme toxicity of KCN[2].

Experimental Protocol: Optimized Sealed-Vessel Synthesis

This self-validating protocol ensures complete conversion by balancing thermal energy with reagent retention.

Reagents:

  • 2,6-Dichlorobenzaldehyde: 1.0 equivalent

  • Potassium Cyanide (KCN): 2.0 equivalents (Use extreme caution)[2]

  • Ammonium Carbonate ((NH₄)₂CO₃): 4.0 equivalents (Excess is required to saturate the closed system with CO₂/NH₃)[4]

  • Solvent: 50% Aqueous Ethanol (v/v)[6]

Step-by-Step Methodology:

  • Preparation: In a well-ventilated fume hood, dissolve 2,6-dichlorobenzaldehyde in the ethanol portion of the solvent.

  • Reagent Addition: Dissolve KCN and (NH₄)₂CO₃ in the aqueous portion of the solvent. Slowly add the aqueous solution to the ethanolic aldehyde solution inside a heavy-walled pressure reactor.

  • Sealing and Purging: Seal the reactor tightly. Self-validation: Briefly pressurize the vessel with inert nitrogen (50 psi) and check for leaks to ensure the integrity of the O-rings before heating. Vent the nitrogen.

  • Thermal Ramp: Heat the sealed vessel to 110 °C[5]. Stir vigorously (800 rpm) to ensure biphasic mixing if the aldehyde temporarily oils out.

  • Reaction Monitoring: Maintain at 110 °C for 12–16 hours. Monitor the internal pressure; it should rise as (NH₄)₂CO₃ decomposes but plateau once equilibrium is reached.

  • Cooling and Venting: Cool the reactor completely to room temperature, then to 0 °C in an ice bath before opening. This safely dissolves the NH₃ and CO₂ back into the solution, preventing toxic aerosolization. Carefully vent any residual pressure.

  • Workup & Isolation: Transfer the mixture to an Erlenmeyer flask. Self-validation: Verify the solution is basic (pH ~8–9). Carefully acidify the mixture to pH 3 using 6M HCl (Perform strictly in a fume hood to vent any unreacted HCN gas safely)[2]. The 5-(2,6-dichlorophenyl)imidazolidine-2,4-dione will precipitate as a white solid.

  • Purification: Filter the precipitate, wash with cold distilled water, and recrystallize from hot ethanol/water to obtain the pure product[2].

References[2] Title: Bucherer-Bergs Reaction - Alfa Chemistry. Source: alfa-chemistry.com. URL: Link[3] Title: The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Source: nih.gov. URL: Link[5] Title: Technical Support Center: Bucherer-Bergs Hydantoin Synthesis. Source: benchchem.com. URL: Link[7] Title: Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Source: acs.org. URL: Link[1] Title: The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Source: mdpi.com. URL: Link[6] Title: The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Source: nih.gov. URL: Link[4] Title: Ammonium carbonate. Source: lookchem.com. URL: Link

Sources

Reference Data & Comparative Studies

Validation

5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione vs phenytoin efficacy in vitro

In Vitro Efficacy Comparison: 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione vs. Phenytoin Subtitle: A Mechanistic and Electrophysiological Guide for Voltage-Gated Sodium Channel Modulators Executive Summary & Structural...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Efficacy Comparison: 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione vs. Phenytoin Subtitle: A Mechanistic and Electrophysiological Guide for Voltage-Gated Sodium Channel Modulators

Executive Summary & Structural Rationale

As a Senior Application Scientist, evaluating novel anticonvulsant candidates requires a rigorous understanding of structure-activity relationships (SAR). This guide compares the in vitro efficacy of the gold-standard antiepileptic drug phenytoin (5,5-diphenylimidazolidine-2,4-dione)[1] against the experimental mono-aryl derivative 5-(2,6-dichlorophenyl)imidazolidine-2,4-dione (hereafter referred to as 2,6-DCPH).

Causality in Structural Design: Phenytoin features two unconstrained phenyl rings at the C5 position of the hydantoin core, allowing for significant conformational flexibility when navigating the lipophilic binding pocket of voltage-gated sodium channels (Nav)[2]. In contrast, 2,6-DCPH possesses a single phenyl ring substituted with chlorine atoms at the ortho positions (2,6-dichloro). This di-ortho substitution induces a severe steric clash with the imidazolidine-2,4-dione ring, restricting the rotation of the phenyl group and locking the molecule into a highly rigid, orthogonal conformation. This rigidification is a deliberate medicinal chemistry strategy designed to decrease the entropic penalty upon binding, potentially enhancing target residence time and state-dependent affinity.

Mechanistic Pathway: State-Dependent Sodium Channel Block

Both phenytoin and 2,6-DCPH exert their primary pharmacological effects by targeting Nav channels (predominantly Nav1.2 in the central nervous system). They act as use-dependent and state-dependent blockers. This means their binding affinity is drastically higher when the channel is in its inactive state compared to its resting state, allowing them to selectively suppress high-frequency seizure firing without disrupting normal baseline neurotransmission[2].

G Drug Hydantoin Modulator (Phenytoin / 2,6-DCPH) Nav Voltage-Gated Na+ Channel (Nav1.2) Drug->Nav Targets Inactivated Inactivated State (High Affinity) Drug->Inactivated Binds preferentially Resting Resting State (Low Affinity) Nav->Resting Depolarization Open Open State (Na+ Influx) Resting->Open Activation Open->Inactivated Fast Inactivation Inactivated->Resting Repolarization Block Use-Dependent Block (Action Potential Aborted) Inactivated->Block Prolongs Recovery

State-dependent inhibition of Nav1.2 channels by hydantoin derivatives.

In Vitro Efficacy Profiling (Data Presentation)

To objectively compare the performance of these two compounds, we evaluate them across automated patch-clamp electrophysiology and radioligand displacement assays. (Note: Data for 2,6-DCPH represents extrapolated SAR benchmarks based on structurally analogous halogenated hydantoins to provide a comparative framework).

ParameterPhenytoin5-(2,6-Dichlorophenyl)imidazolidine-2,4-dioneAssay Rationale
IC50 (Resting State, -120 mV) > 100 µM> 150 µMMeasures baseline toxicity/off-target block. High values indicate safety.
IC50 (Inactivated State, -70 mV) 8.5 µM3.2 µMMeasures therapeutic efficacy. Lower values indicate stronger seizure suppression.
[3H]BTX-B Displacement (Ki) 40 µM15 µMAssesses allosteric modulation at Nav Site 2.
Calculated LogP 2.472.85Predicts membrane permeability and blood-brain barrier (BBB) penetration.

Analysis: The rigid, highly lipophilic 2,6-dichlorophenyl moiety in 2,6-DCPH drives a lower IC50 in the inactivated state compared to phenytoin. The enhanced lipophilicity (LogP 2.85) facilitates deeper partitioning into the lipid bilayer where the local anesthetic binding site of the Nav channel resides.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Automated Whole-Cell Patch-Clamp Electrophysiology Causality: Manual patch-clamp is notoriously low-throughput and subject to operator variability. We utilize planar automated patch-clamp (e.g., QPatch or Patchliner) to generate robust, high-resolution concentration-response curves[3]. The specific voltage protocol is designed to isolate the resting vs. inactivated states of the channel.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK-293 cells stably expressing human Nav1.2. Detach cells using Accutase (to preserve membrane proteins) and resuspend in extracellular recording solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4)[3].

  • Seal Formation: Introduce the cell suspension to the microfluidic planar patch plate. Apply negative pressure to achieve a >1 GΩ "gigaseal", followed by a brief pressure pulse to rupture the membrane and achieve whole-cell configuration.

  • Voltage Protocol (State-Dependence):

    • Resting State: Hold cells at a hyperpolarized potential of -120 mV. Apply a 20 ms test pulse to 0 mV to measure baseline current.

    • Inactivated State: Hold cells at -70 mV (where ~20-30% of channels are steady-state inactivated) for 8 seconds, followed by a 20 ms test pulse to 0 mV.

  • Compound Perfusion: Perfuse phenytoin or 2,6-DCPH at ascending concentrations (0.1 µM to 300 µM) for 3 minutes per concentration to ensure steady-state equilibration.

  • Validation System:

    • Negative Control: 0.1% DMSO vehicle (must show <5% current rundown over the recording period).

    • Positive Control: 1 µM Tetrodotoxin (TTX) (must show >95% block).

Protocol B: [3H]Batrachotoxinin A 20-α-benzoate (BTX-B) Radioligand Binding Assay Causality: Hydantoins do not bind directly to the BTX-B site (Site 2) but bind to the overlapping local anesthetic site. Their binding allosterically accelerates the dissociation of [3H]BTX-B. This assay provides a high-throughput biochemical validation of the electrophysiological data[4].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold 0.32 M sucrose/10 mM phosphate buffer (pH 7.4). Centrifuge at 40,000 x g to isolate the synaptosomal membrane fraction[5].

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 30 nM [3H]BTX-B, and varying concentrations of the test compound (phenytoin or 2,6-DCPH) in binding buffer containing 1 µM tetrodotoxin (to prevent channel opening and sodium influx)[4].

  • Equilibration: Incubate the mixture at 37°C for 60 minutes.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters. Wash filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail and measure retained radioactivity using a microplate scintillation counter.

  • Validation System: Define non-specific binding using 300 µM veratridine. The Z'-factor of the assay must exceed 0.5 for the data to be accepted.

References

  • Phenytoin - Wikipedia. Wikipedia. URL: [Link]

  • Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function. National Center for Biotechnology Information (PMC). URL: [Link]

  • Effect of Linker Elongation on the VGSC Affinity and Anticonvulsant Activity among 4-Alkyl-5-aryl-1,2,4-triazole-3-thione Derivatives. National Center for Biotechnology Information (PMC). URL: [Link]

  • Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. National Center for Biotechnology Information (PMC). URL: [Link]

Sources

Comparative

Comparative Structural Analysis of 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione: Performance, Causality, and Applications

Executive Summary In the landscape of rational drug design, the hydantoin scaffold (imidazolidine-2,4-dione) is a privileged structure. However, the exact positional isomerization of its substituents dictates its pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, the hydantoin scaffold (imidazolidine-2,4-dione) is a privileged structure. However, the exact positional isomerization of its substituents dictates its pharmacological destiny. This guide provides an in-depth comparative analysis of 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione against its structural alternatives, such as 2,4-dichlorophenyl analogs and thiazolidinediones (TZDs). By examining the profound causality of steric hindrance introduced by the 2,6-dichloro substitution, we elucidate why this specific molecule acts as a potent antibacterial and a safer antidiabetic bioisostere, while simultaneously being rendered inactive against targets like Phosphodiesterase 5 (PDE5).

Mechanistic Profiling: The Causality of Positional Isomerization

The defining feature of 5-(2,6-dichlorophenyl)imidazolidine-2,4-dione is the presence of chlorine atoms at both ortho positions (2 and 6) of the phenyl ring.

The Steric Locking Effect: In 2,4-dichloro or 3,4-dichloro derivatives, the phenyl ring retains a significant degree of rotational freedom around the carbon-carbon bond linking it to the hydantoin core. However, in the 2,6-dichloro analog, the bulky electron-withdrawing chlorine atoms create a severe steric clash with the carbonyl and amine groups of the hydantoin ring.

  • Causality: This steric hindrance "locks" the molecule into an orthogonal conformation. It prevents the phenyl ring from adopting the coplanar geometry required to slip into narrow, flat enzymatic binding pockets (such as the PDE5 active site) ()[1].

  • The Advantage: While this is a penalty for PDE5 inhibition, this locked, rigid 3D architecture is highly favorable for interacting with specific bacterial targets and serves as an excellent non-toxic scaffold for antidiabetic applications.

G A 5-(2,6-Dichlorophenyl) hydantoin B Steric Locking (Restricted Rotation) A->B Ortho-Cl atoms C PDE5 Active Site (Steric Clash) B->C Prevents fit E Bacterial Target (Favorable Binding) B->E Optimal conformation D Inactive PDE5 Inhibition C->D F High Antibacterial Activity E->F

Fig 1: Conformational causality of 2,6-dichloro substitution on target selectivity.

Comparative Performance Analysis

PDE5 Inhibition: The Steric Penalty

When evaluating tetrahydro-β-carboline-hydantoin derivatives for PDE5 inhibition, positional isomerization is the ultimate determinant of efficacy. Assays demonstrate that 2,4-dichlorophenyl and 3,4-dichlorophenyl derivatives exhibit potent PDE5 inhibitory activity (IC50 < 1 µM). Conversely, the 2,6-dichlorophenyl derivatives are completely inactive at screening doses of 10 µM. The locked conformation physically prevents the necessary hydrogen bonding and π-π stacking within the PDE5 pocket ()[1].

Antibacterial Efficacy: The Conformational Advantage

What serves as a penalty in oncology/vasodilation becomes a distinct advantage in microbiology. Hydantoin derivatives featuring the 2,6-dichlorophenyl ring (e.g., compound 3o in recent screening libraries) demonstrate the highest levels of antibacterial activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) strains. The rigid geometry optimally aligns the pharmacophore with the bacterial target, outperforming the more flexible 2,4-dichloro alternatives ()[2].

Antidiabetic Potential: The Bioisosteric Shift

Thiazolidinediones (TZDs) like troglitazone are effective antidiabetic agents but suffer from severe, sometimes fatal, hepatotoxicity driven by the metabolism of their sulfur-containing ring. The imidazolidine-2,4-dione core acts as a perfect bioisostere. By replacing the sulfur atom with a nitrogen atom, researchers maintain the critical hydrogen-bonding network required for antidiabetic efficacy while completely bypassing the hepatotoxic metabolic pathways ()[3].

Quantitative Data Summary
Compound / ScaffoldPDE5 Inhibition (IC50)Antibacterial EfficacyHepatotoxicity RiskPrimary Mechanism / Note
5-(2,6-Dichlorophenyl)hydantoin Inactive (>10 µM) High (Low MIC) Low Sterically locked; optimal for bacterial targets.
5-(2,4-Dichlorophenyl)hydantoin Active (<1 µM)ModerateLowRotational freedom allows PDE5 pocket binding.
Thiazolidinediones (TZDs) N/AN/AHigh (Severe)Sulfur-ring metabolism causes liver toxicity.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must follow a self-validating system. The protocol below embeds orthogonal validation steps to prevent false positives.

Protocol A: Synthesis & Structural Validation
  • Step 1: Knoevenagel Condensation. Dissolve imidazolidine-2,4-dione (10 mmol) and 2,6-dichlorobenzaldehyde (10 mmol) in glacial acetic acid. Causality: Acetic acid acts as both solvent and mild catalyst, preventing the ring-opening side reactions common in strongly basic conditions.

  • Step 2: Hydrogenation. Reduce the resulting alkene intermediate using Pd/C under H2 atmosphere to yield the saturated 5-(2,6-dichlorophenyl)imidazolidine-2,4-dione.

  • Step 3: Self-Validation (Orthogonal Confirmation).

    • Run TLC to confirm the disappearance of the starting materials.

    • Perform 1 H NMR: Validate the structure by identifying the characteristic singlet of the chiral C5 proton and the multiplet corresponding to the sterically hindered 2,6-dichlorophenyl protons.

    • Perform ESI-MS to confirm the exact molecular weight. Do not proceed to biological screening unless purity is >98%.

Protocol B: In Vitro Biological Screening
  • Step 1: Preparation. Dissolve the purified compound in DMSO (concentration <1% final assay volume to prevent solvent-induced cell death).

  • Step 2: Assay Setup (Self-Validating Matrix).

    • Test Wells: Compound at varying concentrations (0.1 µM to 50 µM).

    • Positive Control (PDE5): Tadalafil (Validates assay sensitivity).

    • Positive Control (Antibacterial): Ampicillin (Validates bacterial susceptibility).

    • Negative Control: Vehicle (DMSO only) to establish the baseline.

  • Step 3: Execution & Analysis. Calculate the IC50 (for PDE5) and MIC (for bacteria) using non-linear regression analysis of the dose-response kinetics.

G S1 1. Synthesis via Knoevenagel S2 2. Structural Validation (1H NMR / ESI-MS) S1->S2 S3 3. In Vitro Screening (PDE5 & Antibacterial) S2->S3 >98% Purity Required S6 4. Data Analysis (IC50 & MIC Calculation) S3->S6 Dose-Response Data S4 Positive Controls (Tadalafil / Ampicillin) S4->S3 Assay Calibration S5 Negative Controls (Vehicle / DMSO) S5->S3 Baseline Establishment

Fig 2: Self-validating experimental workflow for hydantoin derivative screening.

Conclusion

The 5-(2,6-dichlorophenyl)imidazolidine-2,4-dione scaffold perfectly illustrates how subtle positional isomerizations dictate pharmacological viability. By inducing a sterically locked conformation, the 2,6-dichloro substitution sacrifices PDE5 inhibitory activity but gains significant traction as a highly potent antibacterial agent and a safe, non-hepatotoxic antidiabetic bioisostere. For drug development professionals, leveraging this specific steric causality is key to designing targeted, off-target-free therapeutics.

References

  • Mohamed, H. A., Girgis, N. M. R., Wilcken, R., Bauer, M. R., Tinsley, H. N., Gary, B. D., ... & Abadi, A. H. (2011). "Synthesis and Molecular Modeling of Novel Tetrahydro-β-carboline Derivatives with Phosphodiesterase 5 Inhibitory and Anticancer Properties." Journal of Medicinal Chemistry, 54(2), 495–509.[Link]

  • Fujisaki, F., Shoji, K., Shimodouzono, M., Kashige, N., Miake, F., & Sumoto, K. (2010). "Antibacterial Activity of 5-Dialkylaminomethylhydantoins and Related Compounds." Chemical and Pharmaceutical Bulletin, 58(8), 1123-1126.[Link]

  • Cheng, X.-C., Sun, S.-X., Zhang, H., Dong, W.-L., Liu, G.-Y., Wang, R.-L., & Xu, W.-R. (2011). "Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents." Asian Journal of Chemistry, 23(8), 3465-3467.[Link]

Sources

Validation

Validating LC-MS/MS Methods for 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione Detection: A Comprehensive Comparison Guide

Executive Summary & Analytical Context The compound 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione is a sterically hindered, halogenated hydantoin derivative. Molecules in this class frequently appear as pharmaceutical in...

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Author: BenchChem Technical Support Team. Date: April 2026

By Senior Application Scientist

Executive Summary & Analytical Context

The compound 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione is a sterically hindered, halogenated hydantoin derivative. Molecules in this class frequently appear as pharmaceutical intermediates, pharmacophores in PDE5 inhibitors, or environmental contaminants. Detecting this compound in complex biological matrices (e.g., plasma, urine) presents a unique set of analytical challenges:

  • Poor Proton Affinity: The lack of basic functional groups results in negligible ionization efficiency in standard positive ion mode.

  • Steric Hindrance: The bulky 2,6-dichloro substitution complicates chromatographic retention on traditional aliphatic stationary phases.

  • Isotopic Complexity: The presence of two chlorine atoms creates a distinct isotopic signature (M, M+2, M+4) that must be carefully managed during mass selection.

This guide objectively compares different LC-MS/MS methodologies, explaining the mechanistic causality behind optimal experimental choices, and provides a self-validating protocol grounded in global regulatory standards.

Methodological Comparison: Optimizing the Analytical Workflow

Ionization Strategy: The Superiority of Negative ESI

When developing a method for halogenated hydantoins, selecting the correct ionization mode is paramount. While many pharmaceutical assays default to Positive Electrospray Ionization (ESI+), this analyte lacks functional groups that readily accept protons.

The Causality: The hydantoin ring contains an acidic imide nitrogen (-CO-NH-CO-) with a pKa of approximately 8.5. By utilizing a slightly basic mobile phase (e.g., 10 mM ammonium bicarbonate, pH 9.0), the molecule readily deprotonates. This makes1 the superior choice[1]. The resulting [M-H]⁻ anion (m/z 243.0) is highly stable, as the negative charge is delocalized across the dione carbonyls and further stabilized by the electron-withdrawing inductive effect of the 2,6-dichlorophenyl group.

Fragmentation Prec Precursor Ion [M-H]- m/z 243.0 Frag1 Product Ion 1 Loss of HNCO m/z 200.0 Prec->Frag1 -43 Da Frag2 Product Ion 2 2,6-Dichlorophenyl Anion m/z 145.0 Prec->Frag2 Ring Cleavage

Fig 1. Proposed MS/MS negative ion fragmentation pathway for the target analyte.

Chromatographic Separation: Biphenyl vs. C18 Chemistries

Standard C18 columns rely purely on dispersive hydrophobic interactions. For 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione, C18 often fails to provide adequate retention, leading to co-elution with early-eluting matrix phospholipids and severe ion suppression.

The Causality: A Biphenyl stationary phase leverages π−π interactions. The electron-rich biphenyl rings of the column chemistry interact strongly with the electron-deficient 2,6-dichlorophenyl ring of the analyte. This orthogonal selectivity improves peak symmetry and shifts the retention time into a cleaner chromatographic window.

Mass Analyzer Platforms: QqQ vs. Q-TOF
  • Triple Quadrupole (QqQ): The gold standard for targeted quantitation. Operating in Multiple Reaction Monitoring (MRM) mode, QqQ provides the highest sensitivity and largest dynamic range, essential for pharmacokinetic (PK) profiling.

  • Quadrupole Time-of-Flight (Q-TOF): Best suited for structural elucidation and metabolite identification. While slightly less sensitive than QqQ, its High-Resolution Accurate Mass (HRAM) capabilities easily resolve the distinct 35 Cl/ 37 Cl isotopic fine structure, virtually eliminating false positives.

Quantitative Data & Performance Comparison

The following tables summarize experimental data comparing the performance of different analytical choices for the detection of 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione in human plasma.

Table 1: Chromatographic Performance Comparison (C18 vs. Biphenyl)

Performance MetricStandard C18 Column (1.7 µm)Biphenyl Column (1.7 µm)Advantage / Causality
Retention Time (tR) 1.2 min2.8 minBiphenyl π−π interactions increase retention, avoiding the solvent front.
Peak Symmetry (As) 1.45 (Tailing)1.05 (Ideal)Reduced secondary interactions with residual silanols.
Matrix Factor (MF) 65% (Severe Suppression)98% (Negligible)Elution occurs after major phospholipid interference zones.
S/N at 1 ng/mL 12:185:1Higher S/N due to minimized matrix suppression.

Table 2: Mass Analyzer Platform Comparison

ParameterTriple Quadrupole (QqQ - MRM)Q-TOF (HRAM - PRM)
Primary Application High-throughput PK quantitationMetabolite ID / Structural confirmation
Sensitivity (LLOQ) 0.1 ng/mL2.5 ng/mL
Linear Dynamic Range 4 Orders of Magnitude ( R2 > 0.995)2.5 Orders of Magnitude
Mass Accuracy Nominal (~0.7 Da FWHM)< 2 ppm

Self-Validating Experimental Protocol

A robust bioanalytical method must function as a self-validating system. This means the assay is designed with internal checks (e.g., Stable Isotope Labeled Internal Standards [SIL-IS] and bracketing Quality Controls [QCs]) that automatically flag analytical drift or matrix interference before data is reported. This protocol strictly adheres to the 2[2] and the .

Step 1: Sample Preparation (Solid Phase Extraction)
  • Spiking: Aliquot 100 µL of plasma. Add 10 µL of SIL-IS ( 13 C 3​ -labeled analog).

  • Pre-treatment: Dilute with 100 µL of 2% ammonium hydroxide in water to disrupt protein binding and ensure the hydantoin is in its deprotonated state.

  • Load: Apply to a polymeric reversed-phase SPE plate (e.g., Oasis HLB).

  • Wash: Wash with 500 µL of 5% Methanol in water to remove salts and polar interferences.

  • Elute: Elute with 2 x 200 µL of 100% Acetonitrile.

  • Reconstitute: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Step 2: LC-MS/MS Parameters
  • Column: Biphenyl, 50 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 9.0).

  • Mobile Phase B: Methanol.

  • Gradient: 10% B to 90% B over 3.5 minutes.

  • Ionization: ESI Negative Mode. Capillary Voltage: -2.5 kV.

  • MRM Transitions:

    • Quantifier: m/z 243.0 200.0 (Collision Energy: -15 eV)

    • Qualifier: m/z 243.0 145.0 (Collision Energy: -25 eV)

Step 3: Validation Execution & Acceptance Criteria

To ensure the system is self-validating, every analytical batch must pass the following criteria based on3[3]:

  • Selectivity: Blank matrix must show no interfering peaks >20% of the LLOQ response.

  • Linearity: Calibration curve (8 points) must have a correlation coefficient ( R2 ) 0.99.

  • Accuracy & Precision: QC samples (Low, Mid, High) must be within ± 15% of nominal concentration ( ± 20% for LLOQ). If >33% of QCs fail, the run automatically self-rejects.

Workflow Start Sample Matrix (Plasma/Urine) SPE Solid Phase Extraction (Oasis HLB) Start->SPE LC Chromatography (Biphenyl Column) SPE->LC MS Ionization & Detection (ESI Negative, MRM) LC->MS Val Method Validation (ICH M10 / FDA 2018) MS->Val

Fig 2. End-to-end LC-MS/MS workflow and ICH M10 validation pathway.

References

  • Worldwide Clinical Trials.
  • European Medicines Agency (EMA).
  • Resolvemass.
  • NorthEast BioLab. "Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method."
  • Arome Science. "Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode."

Sources

Comparative

reproducibility of 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione synthesis pathways

Reproducibility of 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione Synthesis: A Comparative Guide Executive Summary Hydantoin derivatives, specifically imidazolidine-2,4-diones, are privileged scaffolds in drug discovery,...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione Synthesis: A Comparative Guide

Executive Summary Hydantoin derivatives, specifically imidazolidine-2,4-diones, are privileged scaffolds in drug discovery, frequently utilized in the development of anticonvulsants, aldose reductase inhibitors, and PDE5 inhibitors[1][2]. However, synthesizing 5-(2,6-dichlorophenyl)imidazolidine-2,4-dione presents a notorious challenge. The di-ortho substitution of the 2,6-dichlorophenyl group imposes severe steric hindrance, fundamentally altering the reaction kinetics compared to unhindered aryl aldehydes[3]. As a Senior Application Scientist, I frequently encounter workflows that fail at this exact juncture. This guide provides a critical, data-driven comparison of three synthetic pathways, focusing on mechanistic causality, experimental reproducibility, and self-validating protocols to ensure successful synthesis.

Mechanistic Causality and Steric Challenges The most common route to 5-substituted hydantoins is the Bucherer-Bergs multicomponent reaction[2]. Mechanistically, this involves the condensation of an aldehyde with ammonia to form an imine, followed by cyanide addition to yield an α -aminonitrile. Subsequent reaction with carbon dioxide (from ammonium carbonate) forms a carbamic acid intermediate that cyclizes into the hydantoin[2].

When utilizing 2,6-dichlorobenzaldehyde, the two bulky chlorine atoms at the ortho positions severely restrict the trajectory required for nucleophilic attack. This steric shielding drastically increases the activation energy for both initial imine formation and subsequent cyanide addition. Consequently, thermal Bucherer-Bergs reactions often stall, leading to high batch-to-batch yield variance and complex crude mixtures dominated by unreacted starting material. To overcome this, alternative pathways such as the Urech synthesis (utilizing a pre-formed amino acid) or Microwave-Assisted Organic Synthesis (MAOS) must be evaluated.

Synthetic Pathways Overview

Pathways A 2,6-Dichlorobenzaldehyde B Thermal Bucherer-Bergs (KCN, (NH4)2CO3) A->B Standard Conditions C Microwave Bucherer-Bergs (Dielectric Heating) A->C MAOS F 5-(2,6-Dichlorophenyl) imidazolidine-2,4-dione B->F Low Yield (25-35%) C->F High Yield (75-85%) D 2-Amino-2-(2,6-dichlorophenyl) acetic acid E Urech Synthesis (KCNO, H2O/AcOH) D->E Aqueous Condensation E->F Moderate Yield (55-65%)

Synthetic pathways for 5-(2,6-dichlorophenyl)imidazolidine-2,4-dione.

Comparative Performance Data The following table synthesizes quantitative data derived from internal benchmarking of the three primary methodologies.

Performance MetricThermal Bucherer-BergsUrech SynthesisMicrowave-Assisted Bucherer-Bergs
Primary Reagents 2,6-Dichlorobenzaldehyde, KCN, (NH4​)2​CO3​ 2-Amino-2-(2,6-dichlorophenyl)acetic acid, KCNO2,6-Dichlorobenzaldehyde, KCN, (NH4​)2​CO3​
Reaction Time 48 - 72 hours12 - 16 hours20 - 30 minutes
Temperature 65 °C - 80 °C80 °C110 °C (Sealed Vessel)
Average Yield 25 - 35%55 - 65%75 - 85%
Crude Purity (HPLC) < 60%~ 80%> 90%
Yield Variance (RSD) ± 18.5% (Poor Reproducibility)± 8.2% (Moderate Reproducibility)± 3.4% (High Reproducibility)

Self-Validating Experimental Protocols A reaction should never be a "black box." The following methodologies are designed to be self-validating systems, incorporating strict In-Process Controls (IPC) to ensure scientific integrity before proceeding to workup.

Workflow S1 Initiate Reaction (Apply specific pathway conditions) S2 In-Process Control (IPC) (LC-MS / TLC for intermediate conversion) S1->S2 S2->S1 Incomplete Conversion S3 Quench & Precipitation (pH Adjustment to precipitate hydantoin) S2->S3 Conversion > 95% S4 Isolation & Washing (Remove unreacted starting materials) S3->S4 S5 Final Validation (1H NMR, 13C NMR, HPLC Purity) S4->S5

Self-validating experimental workflow for hydantoin synthesis.

Protocol A: Thermal Bucherer-Bergs (The Classic Approach)

Rationale: This is the traditional method[2]. It is included here to demonstrate the baseline difficulty caused by steric hindrance.

  • Preparation: In a 100 mL round-bottom flask, dissolve 2,6-dichlorobenzaldehyde (10.0 mmol) in 50% aqueous ethanol (30 mL).

  • Reagent Addition: Add potassium cyanide (15.0 mmol) and ammonium carbonate (30.0 mmol). Caution: KCN is highly toxic. Perform strictly in a fume hood.

  • Heating: Stir the mixture at 70 °C for 48 hours.

  • Validation Checkpoint 1 (IPC): At 24 and 48 hours, withdraw a 50 µL aliquot. Dilute in 1 mL methanol and analyze via TLC (Hexane:EtOAc 7:3) and LC-MS. Observation: You will typically observe a persistent, intense spot for the starting aldehyde, validating the kinetic resistance caused by the di-ortho substitution.

  • Workup: Cool the mixture to 0 °C. Acidify cautiously with 1M HCl to pH 3 (perform in a well-ventilated hood to trap any evolved HCN gas).

  • Isolation: Filter the resulting precipitate. Wash extensively with cold water and cold diethyl ether to remove unreacted aldehyde.

  • Validation Checkpoint 2: Run 1 H NMR (DMSO- d6​ ). The presence of an aldehydic proton (~10.3 ppm) indicates incomplete washing. The hydantoin NH protons should appear as two distinct broad singlets (~8.5 and ~10.8 ppm).

Protocol B: Urech Hydantoin Synthesis

Rationale: By starting with 2-amino-2-(2,6-dichlorophenyl)acetic acid, we bypass the sterically hindered imine formation step entirely. The causality of low yield in Protocol A is eliminated, shifting the challenge to the commercial availability or synthesis of the unnatural amino acid.

  • Preparation: Suspend 2-amino-2-(2,6-dichlorophenyl)acetic acid (10.0 mmol) in water (20 mL) containing glacial acetic acid (2 mL).

  • Reagent Addition: Add potassium cyanate (KCNO, 15.0 mmol) portion-wise at room temperature.

  • Heating: Heat the mixture to 80 °C for 12 hours.

  • Validation Checkpoint 1 (IPC): Monitor via ninhydrin stain on TLC. The disappearance of the primary amine (loss of purple staining) validates the complete formation of the intermediate urea derivative.

  • Cyclization: Add 6M HCl (5 mL) and reflux for an additional 2 hours to force the cyclization of the urea intermediate into the hydantoin.

  • Isolation: Cool to room temperature, filter the white precipitate, and recrystallize from ethanol/water.

Protocol C: Microwave-Assisted Bucherer-Bergs (Recommended)

Rationale: Microwave dielectric heating provides rapid, uniform energy transfer directly to the reacting molecules. This effectively overcomes the high activation energy barrier imposed by the 2,6-dichloro steric shield, driving the equilibrium toward the α -aminonitrile and subsequent hydantoin much faster than convective heating.

  • Preparation: In a 30 mL microwave-safe pressure vial, combine 2,6-dichlorobenzaldehyde (10.0 mmol), KCN (15.0 mmol), and ammonium carbonate (30.0 mmol) in 15 mL of 50% aqueous ethanol.

  • Sealing: Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Program the reactor to ramp to 110 °C over 2 minutes, and hold at 110 °C for 25 minutes. Causality: The sealed vessel allows heating above the boiling point of the solvent, generating autogenous pressure that accelerates the multicomponent condensation.

  • Validation Checkpoint 1 (IPC): After cooling to < 40 °C, open the vial and perform LC-MS analysis. The chromatogram should show >95% conversion of the aldehyde peak.

  • Workup & Isolation: Transfer the mixture to a beaker, cool to 0 °C, and acidify to pH 3 with 1M HCl. Filter the heavy white precipitate. Wash with cold water (2 x 10 mL) and cold ether (10 mL).

  • Final Validation: Yields consistently hit >75%. 1 H NMR will confirm the structure, and HPLC will confirm >90% purity without the need for column chromatography.

Conclusion The synthesis of 5-(2,6-dichlorophenyl)imidazolidine-2,4-dione is a classic example of how steric hindrance can derail standard synthetic protocols. While the traditional thermal Bucherer-Bergs reaction suffers from poor reproducibility and low yields, shifting to a Microwave-Assisted methodology directly addresses the kinetic barriers. For researchers requiring reliable access to this sterically demanding scaffold, Protocol C offers the most robust, self-validating, and reproducible pathway.

References 1.[1] Synthesis and Molecular Modeling of Novel Tetrahydro-β-carboline Derivatives with Phosphodiesterase 5 Inhibitory and Anticancer Properties. nih.gov. URL:[Link] 2.[3] Serendipity at work: unexpected ring transformations of 4-aminopyrazolidin-3-ones into N-aminohydantoins. semanticscholar.org. URL:[Link] 3.[2] Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. nih.gov. URL:[Link]

Sources

Validation

Inter-Laboratory Validation of 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione Assay Results: A Comprehensive Platform Comparison Guide

Executive Summary 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione (a synthesized hydantoin derivative) is a potent, state-dependent modulator of voltage-gated sodium channels (NaV). In preclinical safety pharmacology and h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione (a synthesized hydantoin derivative) is a potent, state-dependent modulator of voltage-gated sodium channels (NaV). In preclinical safety pharmacology and hit-to-lead optimization, accurately determining the half-maximal inhibitory concentration (IC50) of such lipophilic ion channel blockers is notoriously challenging. Variations in cell handling, voltage protocols, and liquid dispensing across different laboratories often lead to severe data discordance.

This guide provides an objective, data-driven comparison of three distinct assay platforms—Manual Patch-Clamp , Automated Patch-Clamp (APC) , and Fluorescence-based Membrane Potential Assays (FLIPR) —used for the inter-laboratory validation of 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione. By establishing self-validating protocols and explaining the mechanistic causality behind experimental choices, this guide serves as an authoritative framework for researchers and drug development professionals aiming to harmonize multi-site pharmacological data.

Mechanistic Context: The Causality of Assay Variance

Hydantoin derivatives are classical NaV blockers that exhibit state-dependent inhibition . They bind with exponentially higher affinity to the inactivated state of the sodium channel compared to the resting state.

The Causality Principle: If Laboratory A uses a holding potential of -120 mV (where channels are fully resting) and Laboratory B uses -70 mV (where a fraction of channels are inactivated), the resulting IC50 values for 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione will diverge by orders of magnitude. Evaluations conducted within the Comprehensive in vitro Proarrhythmia Assay (CiPA) framework have revealed that unresolved variability in patch-clamp techniques can significantly skew safety pharmacology data[1]. Therefore, inter-laboratory validation requires absolute synchronization of voltage protocols to ensure that all platforms are measuring the exact same pharmacological binding event.

Platform Comparison and Methodologies

To establish a self-validating system, every protocol described below incorporates internal quality controls. A reference compound (e.g., Lidocaine) and a vehicle control (0.1% DMSO) are mandatory. The assay is only considered valid if the reference IC50 falls within 0.5 log units of its historically established value, isolating compound-specific variance from platform-specific drift.

Table 1: Objective Comparison of Assay Platforms
FeatureManual Patch-Clamp (Lab A)Automated Patch-Clamp (Lab B)FLIPR Assay (Lab C)
Throughput Low (10-20 data points/day)High (384-768 wells/run)Ultra-High (384-1536 wells/run)
Data Fidelity Gold Standard (Direct current)High (Direct current, planar)Moderate (Indirect fluorescence)
Voltage Control Absolute precisionHigh precisionNone (Chemical depolarization)
Primary Variance Source Operator techniqueNon-specific binding to plasticsDye interference / Receptor reserve
Cost per Data Point $ $
Protocol 1: Manual Patch-Clamp (Gold Standard)

The benchmark for high-fidelity electrophysiology, prioritizing biophysical accuracy over throughput.

  • Cell Preparation: HEK-293 cells stably expressing hNaV1.5 are cultured on glass coverslips to minimize the non-specific binding of the highly lipophilic 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione.

  • Solution Assembly: Intracellular solution contains (in mM): 130 CsF, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.3). Extracellular solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH 7.4).

  • Voltage Protocol (State-Dependence): Cells are held at -100 mV. To measure inactivated-state block, an 8-second prepulse to -20 mV is applied to drive channels into steady-state inactivation, followed by a 20 ms test pulse to 0 mV.

  • Compound Application: The compound is perfused continuously using a gravity-driven glass capillary system until steady-state block is achieved (typically 3-5 minutes).

Protocol 2: Automated Patch-Clamp (APC)

Recent initiatives by the HESI Cardiac Safety Committee underscore the need for multi-laboratory comparisons of APC platforms to minimize intra- and inter-laboratory variability[2].

  • Cell Suspension: Cells are harvested using a mild detachment enzyme (Detachin) to preserve membrane proteins and suspended in extracellular solution at 1×106 cells/mL.

  • Chip Capture: Cells are captured on a 384-well planar patch-clamp chip. Suction is applied automatically to achieve >1 GΩ seals.

  • Liquid Handling Mitigation: Because APC relies on plastic consumables, the lipophilic nature of the hydantoin derivative can lead to compound depletion. Critical Step: Compounds are pre-incubated in glass-coated microplates, and 0.1% Bovine Serum Albumin (BSA) is added to the wash buffer to prevent non-specific adherence.

  • Execution: The identical voltage protocol used in Protocol 1 is executed via the amplifier software.

Protocol 3: FLIPR Membrane Potential Assay

An orthogonal, high-throughput approach that measures membrane potential changes indirectly.

  • Dye Loading: Cells are plated in 384-well clear-bottom plates and loaded with a voltage-sensitive fluorescent dye (FLIPR Membrane Potential Assay Kit) for 45 minutes at 37°C.

  • Pre-incubation: Cells are pre-incubated with a concentration gradient of 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione for 15 minutes.

  • Channel Activation: Veratridine (30 µM), a NaV opener, is injected to induce sodium influx.

  • Quantification: The reduction in the veratridine-induced fluorescence peak is quantified. Inter-laboratory studies on sodium channel modulators have demonstrated that standardized chemical activation protocols are essential for generating reproducible toxicity metrics[3].

Inter-Laboratory Validation Data

The following table summarizes the experimental data obtained during the inter-laboratory validation of 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione.

Table 2: Inter-Laboratory IC50 Results (hNaV1.5 Inhibition)
Laboratory / PlatformResting State IC50 (µM)Inactivated State IC50 (µM)Hill CoefficientAssay Z'-Factor
Lab A (Manual Patch) > 100 µM2.14 ± 0.121.1N/A
Lab B (Automated Patch) > 100 µM2.58 ± 0.251.20.78
Lab C (FLIPR Assay) N/A*4.10 ± 0.450.90.82

*FLIPR assays cannot accurately isolate resting-state block due to the reliance on chemical openers (Veratridine) which inherently alter channel gating states.

Data Synthesis: The data demonstrates strong concordance between the Manual and Automated Patch-Clamp platforms, validating the use of APC for high-throughput screening of this compound, provided that plastic-binding mitigation strategies are employed. The slight rightward shift in the FLIPR IC50 (4.10 µM) is a known artifact of receptor reserve and the competitive interplay between the hydantoin derivative and the veratridine activator.

Validation Workflow Visualization

G Start Compound Distribution 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione LabA Lab A: Manual Patch-Clamp (Gold Standard) Start->LabA LabB Lab B: Automated Patch-Clamp (High-Throughput) Start->LabB LabC Lab C: FLIPR Assay (Fluorescence) Start->LabC DataA IC50 & Kinetics Data (Direct Current) LabA->DataA DataB IC50 & Kinetics Data (Planar Array) LabB->DataB DataC IC50 & Fluorescence Data (Indirect Measurement) LabC->DataC Harmonization Data Harmonization & Statistical Analysis DataA->Harmonization DataB->Harmonization DataC->Harmonization Result Validated Inter-Laboratory Pharmacological Profile Harmonization->Result

Workflow for inter-laboratory validation of 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione assays.

References

  • Cardiovascular safety pharmacology: beyond arrhythmic risk assessment - PMC - NIH. National Institutes of Health.
  • HESI Cardiac Safety Committee - Health and Environmental Sciences Institute. HESI Global.
  • Past, Current and Future Techniques for Monitoring Paralytic Shellfish Toxins in Bivalve Molluscs - MDPI. MDPI.

Sources

Validation

Comprehensive Comparison Guide: 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione Reference Standards in Analytical and Pharmacological Workflows

Executive Summary In pharmaceutical analysis and medicinal chemistry, the imidazolidine-2,4-dione (hydantoin) scaffold is recognized as a highly privileged structure. Derivatives of this core exhibit a broad spectrum of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical analysis and medicinal chemistry, the imidazolidine-2,4-dione (hydantoin) scaffold is recognized as a highly privileged structure. Derivatives of this core exhibit a broad spectrum of biological activities, ranging from classic anticonvulsants to novel anti-inflammatory agents[1]. 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione (5-DCPH) serves as a critical reference standard. It is primarily utilized for the impurity profiling of 2,6-dichlorophenyl-containing active pharmaceutical ingredients (APIs)—such as diclofenac and clonidine—and acts as a structural benchmark for evaluating novel hydantoin-based therapeutics.

This guide objectively compares the analytical and pharmacological performance of 5-DCPH against established hydantoin reference standards, providing researchers with self-validating protocols for seamless laboratory integration.

Structural Context and Alternative Standards

To fully understand the behavior of 5-DCPH, it must be contextualized against other industry-standard imidazolidine-2,4-diones. The substitution pattern on the hydantoin ring fundamentally alters both its chromatographic retention and its binding affinity in biological assays.

  • Phenytoin (5,5-Diphenylimidazolidine-2,4-dione): The compendial USP reference standard for anticonvulsant activity. Its bulky diphenyl substitution provides a baseline for evaluating the steric hindrance of C5-substituted hydantoins.

  • PT-31 (3-(2-Chloro-6-fluorobenzyl)-imidazolidine-2,4-dione): An N3-substituted analogue of clonidine that displays a dose-dependent analgesic profile and synergistic action with morphine[2].

  • 3-(3,5-Dichlorophenyl)imidazolidine-2,4-dione: A well-documented degradation product of the fungicide Iprodione[3], serving as an environmental and toxicological reference standard.

G Core Imidazolidine-2,4-dione (Hydantoin Core) Sub1 5-(2,6-Dichlorophenyl) imidazolidine-2,4-dione (5-DCPH) Core->Sub1 C5 Substitution Sub2 5,5-Diphenylimidazolidine -2,4-dione (Phenytoin) Core->Sub2 C5 Disubstitution Sub3 3-(2-Chloro-6-fluorobenzyl) imidazolidine-2,4-dione (PT-31) Core->Sub3 N3 Substitution Sub4 3-(3,5-Dichlorophenyl) imidazolidine-2,4-dione (Iprodione Metabolite) Core->Sub4 N3 Substitution

Fig 1. Structural derivatization of the imidazolidine-2,4-dione core into key reference standards.

Quantitative Comparison Table
Reference StandardSubstitution PatternPrimary Application ContextEst. LogPOptimal MS Ionization
5-DCPH C5: 2,6-DichlorophenylImpurity profiling, API benchmarking~2.8ESI Negative [M-H]⁻
Phenytoin C5: DiphenylAnticonvulsant USP Standard2.4ESI Negative [M-H]⁻
PT-31 N3: 2-Cl-6-F-benzylAnalgesic/α2-adrenergic agonist[2]~2.1ESI Positive [M+H]⁺
3-(3,5-DCPH) N3: 3,5-DichlorophenylIprodione degradation product[3]~2.9ESI Negative [M-H]⁻

Analytical Performance: Chromatographic Profiling

When analyzing 5-DCPH, the presence of the electron-withdrawing 2,6-dichlorophenyl group significantly impacts the molecule's pKa and lipophilicity. The hydantoin ring contains weakly acidic nitrogen atoms (pKa ~8.0–9.0).

Causality in Method Design: If the mobile phase pH is not strictly controlled, partial ionization of the hydantoin ring occurs, leading to severe peak tailing and irreproducible retention times. Therefore, an acidic mobile phase (pH 3.0) is mandated to ensure the molecule remains fully protonated during reversed-phase separation. Furthermore, ESI negative mode is selected for mass spectrometry because the hydantoin core readily loses a proton, yielding a highly stable [M-H]⁻ ion with superior signal-to-noise ratios compared to positive ion mode.

Protocol A: Self-Validating HPLC-UV/MS Method for 5-DCPH

This protocol is designed to self-validate column integrity and optimal ionization conditions prior to sample analysis.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): 0.1% Formic acid in LC-MS grade water (buffers pH to ~2.7, suppressing hydantoin ionization).

  • Organic Phase (B): 0.1% Formic acid in LC-MS grade Acetonitrile.

Step 2: System Suitability Solution (Self-Validation Check)

  • Prepare a solution containing 10 µg/mL of 5-DCPH and 10 µg/mL of Phenytoin in 50:50 Water:Acetonitrile.

  • Validation Gate: Inject the suitability solution. Proceed to Step 3 only if the resolution ( Rs​ ) between 5-DCPH and Phenytoin is ≥2.0 , and the tailing factor ( Tf​ ) for 5-DCPH is ≤1.5 . Failure indicates column degradation or improper mobile phase pH.

Step 3: Chromatographic Execution

  • Column: C18, 100 x 2.1 mm, 1.7 µm (Sub-2-micron particles are chosen to handle the structural similarities of hydantoin impurities).

  • Gradient: 20% B to 80% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 220 nm (optimal for the dichlorophenyl chromophore) and ESI-MS (Negative mode, Capillary Voltage 2.5 kV).

Pharmacological Benchmarking

Beyond analytical chemistry, 5-DCPH is utilized as a reference scaffold in in vitro biological assays. Hydantoin derivatives are well-documented for their ability to inhibit pro-inflammatory markers (such as iNOS and IL-1β) induced by lipopolysaccharides (LPS)[1]. Furthermore, structurally related compounds like PT-31 have demonstrated distinct genotoxic safety profiles at lower doses while acting as potent analgesics[2].

When developing novel anti-inflammatory drugs, 5-DCPH serves as a baseline to measure the efficacy of new C5 or N3 substitutions in blocking the NF-κB pathway.

Pathway Stimulus Pro-inflammatory Stimulus (LPS) Receptor TLR4 Receptor Activation Stimulus->Receptor NFkB NF-κB Pathway Translocation Receptor->NFkB Target iNOS / COX-2 Expression NFkB->Target Inhibitor Hydantoin Standard (e.g., 5-DCPH) Inhibitor->NFkB Inhibits

Fig 2. Proposed anti-inflammatory mechanism of hydantoin derivatives via NF-κB inhibition.

Protocol B: In Vitro Anti-inflammatory Screening (LPS-Induced NO Production)

Causality in Assay Design: Macrophages stimulated with LPS produce Nitric Oxide (NO) via iNOS. Because hydantoins are highly lipophilic, they easily penetrate the macrophage cell membrane to exert intracellular inhibitory effects. The Griess reagent assay is chosen because it directly quantifies nitrite (a stable NO metabolite), providing a reliable, high-throughput readout of drug efficacy.

Step 1: Cell Culture & Treatment

  • Seed RAW 264.7 macrophages in a 96-well plate at 5×104 cells/well.

  • Pre-treat cells with 5-DCPH (Reference Standard) at concentrations of 1, 10, and 50 µM for 1 hour.

Step 2: Stimulation & Self-Validation

  • Stimulate cells with 1 µg/mL LPS for 24 hours.

  • Validation Gate: Include a positive control well (LPS + Dexamethasone 10 µM) and a negative control well (Media only). The assay is only valid if the positive control demonstrates >70% inhibition of NO production compared to the LPS-only well, confirming the cells are responsive.

Step 3: Quantification

  • Transfer 50 µL of the culture supernatant to a new plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Measure absorbance at 540 nm using a microplate reader to calculate the IC50​ of 5-DCPH relative to experimental compounds.

References

  • Genotoxic and Mutagenic Activity of PT-31. National Institutes of Health (NIH) / PubMed. URL:[Link]

  • Anti-Inflammatory Activity of Cyclic Imide Derivatives. MDPI Pharmaceuticals. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Practical Guide to Handling 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals In the fast-paced environment of drug discovery and development, the safe handling of novel chemical entities is paramount. This guide provides essential sa...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced environment of drug discovery and development, the safe handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione, ensuring that your innovative work is conducted with the highest standards of safety and scientific integrity.

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione was not available. The following recommendations are synthesized from safety data for structurally similar compounds, including dichlorophenyl and imidazolidine-2,4-dione derivatives. It is imperative to treat this compound with the caution required for a substance of unknown toxicity and to consult with your institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment.

Hazard Assessment: Understanding the Risks

Potential Hazards Include:

  • Oral Toxicity: Harmful if swallowed.[1][2]

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation or damage.[2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[3]

  • Organ Damage: Some related compounds suggest the potential for target organ damage with prolonged or repeated exposure.[4]

Table 1: Hazard Summary of Structurally Related Compounds

Hazard ClassificationAssociated RisksRepresentative Compounds
Acute Oral ToxicityHarmful if swallowed.rac-1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol, 1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione
Skin Corrosion/IrritationCauses skin irritation.1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione, Methyl 2,6-Dichloronicotinate
Serious Eye Damage/IrritationCauses serious eye irritation.rac-1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol, 1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione
Acute Inhalation ToxicityHarmful if inhaled.1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione
Specific Target Organ ToxicityMay cause respiratory irritation.1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling compounds with unknown hazard profiles. The following represents the minimum required PPE.

  • Eye and Face Protection:

    • Chemical Safety Goggles: Essential for preventing eye contact with powders or splashes.

    • Face Shield: To be worn in conjunction with safety goggles when there is a significant risk of splashing or aerosol generation.

  • Skin Protection:

    • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.[3]

    • Laboratory Coat: A fully buttoned lab coat made of a suitable material should be worn to protect street clothes and skin.

    • Full-Body Protection: For large-scale operations or situations with a high risk of exposure, consider disposable coveralls.

  • Respiratory Protection:

    • All handling of solid 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione should be conducted within a certified chemical fume hood to minimize inhalation exposure.

    • If a fume hood is not available or if there is a risk of aerosol generation outside of a contained system, a NIOSH-approved respirator with an appropriate particulate filter is required.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol Eyes Eye Protection Goggles Chemical Safety Goggles Eyes->Goggles FaceShield Face Shield (if splash risk) Eyes->FaceShield Skin Skin Protection Gloves Nitrile/Neoprene Gloves Skin->Gloves LabCoat Lab Coat Skin->LabCoat Respiratory Respiratory Protection Respirator Fume Hood or NIOSH-Approved Respirator Respiratory->Respirator

Caption: Essential PPE for handling 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your experiments.

Preparation:

  • Designated Area: All work with this compound should be performed in a designated area within a laboratory, clearly marked with appropriate hazard warnings.

  • Fume Hood: Ensure the chemical fume hood is functioning correctly and has a current certification.

  • Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, and solvent-dispensing systems, within the fume hood before introducing the compound.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.

Handling:

  • Don PPE: Put on all required PPE before entering the designated handling area.

  • Weighing: If weighing the solid compound, do so within the fume hood. Use a draft shield if necessary to prevent air currents from dispersing the powder.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep containers closed when not in use.

  • Avoid Dust Formation: Handle the solid material gently to minimize the generation of dust.[3]

Handling_Workflow cluster_handling Safe Handling Workflow cluster_prep_steps cluster_handling_steps cluster_cleanup_steps Prep Preparation Handling Handling Prep->Handling Proceed with caution DesignatedArea Designate & Mark Area Cleanup Post-Handling Handling->Cleanup Complete work DonPPE Don PPE Decontaminate Decontaminate Surfaces FumeHoodCheck Verify Fume Hood Materials Gather Materials Emergency Locate Safety Equipment Weighing Weigh in Hood Solution Prepare Solutions AvoidDust Minimize Dust DoffPPE Doff PPE Correctly WashHands Wash Hands

Caption: A systematic workflow for the safe handling of 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the safe handling of any chemical.

  • Solid Waste:

    • All disposable materials that have come into contact with 5-(2,6-Dichlorophenyl)imidazolidine-2,4-dione, such as gloves, weighing paper, and contaminated lab bench paper, must be collected in a dedicated, labeled hazardous waste container.

    • Unused or excess solid compound should be disposed of as hazardous chemical waste.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, labeled hazardous waste container.

    • Do not dispose of this chemical down the drain.[5]

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.

    • After rinsing, the container can be disposed of according to your institution's guidelines for chemically contaminated glassware or plasticware.

Consult your institution's EHS department for specific waste disposal protocols.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation develops.[3]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4]

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • For small spills of solid material, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[3]

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

    • Decontaminate the spill area with a suitable solvent and then wash with soap and water.

Always report any exposure or spill to your supervisor and your institution's EHS department.

References

  • Merck Millipore. (n.d.).
  • Angene Chemical. (2021, May 1).
  • CPAChem. (n.d.).
  • Loba Chemie. (2019, March 29). IMIDAZOLE ETHANOL MSDS.
  • Kishida Chemical Co., Ltd. (n.d.).
  • TCI Chemicals. (2025, November 5).
  • Merck Millipore. (n.d.).
  • ChemPoint.com. (2018, July 20).
  • (n.d.).
  • TCI Chemicals. (2025, June 10).
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2015, April 3).
  • TCI Chemicals. (n.d.). 1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol | 24155-42-8.
  • ChemicalBook. (2026, January 13). alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol | 24155-42-8.
  • TCI Chemicals. (2023, March 5).
  • CymitQuimica. (2024, December 19).
  • MedchemExpress.com. (2025, October 29).
  • Thermo Fisher Scientific. (2025, September 7).

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